Technical Documentation Center

3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine
  • CAS: 1405127-63-0

Core Science & Biosynthesis

Foundational

Crystal structure and X-ray diffraction data for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

An In-depth Technical Guide to the Prospective Crystallographic Analysis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine This guide provides a comprehensive framework for the determination and analysis of the crysta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Crystallographic Analysis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

This guide provides a comprehensive framework for the determination and analysis of the crystal structure of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine, a novel pyridazine derivative with potential applications in drug development. While specific crystallographic data for this compound is not yet publicly available, this document outlines a robust, field-proven methodology based on established protocols for similar heterocyclic compounds. The procedures detailed herein are designed to ensure the generation of high-quality, reproducible data suitable for publication and regulatory submission.

The pyridazine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The structural insights gained from X-ray crystallography are paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[2] This guide will therefore not only detail the "how" but also the "why" behind each experimental step, providing the user with the critical thinking tools necessary to adapt and troubleshoot the process.

Part 1: Synthesis and Crystallization

A reliable synthetic route and a robust crystallization protocol are the cornerstones of any successful crystallographic study. The synthesis of pyridazine derivatives can be achieved through various methods, including the inverse electron demand Diels-Alder (iEDDA) reaction, which is known for producing high-purity products.[1][3]

Proposed Synthetic Pathway

While the exact synthesis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine has not been detailed in the available literature, a plausible approach involves the reaction of a suitable 1,2,4,5-tetrazine with a 2,6-difluorophenyl-containing dienophile, followed by chloromethylation. The purification of the final product is critical, and techniques such as column chromatography and recrystallization should be employed to achieve the high purity (>98%) required for single-crystal growth.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. A systematic approach, exploring a wide range of conditions, is essential.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin with a diverse set of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane). The solubility of the compound should be assessed in each at room temperature and at elevated temperatures.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in various solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging and Sitting Drop): This is a highly effective method for small quantities of material. A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further to 4°C.

Causality Behind Experimental Choices: The goal of these techniques is to bring the solution to a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of amorphous solid. The choice of solvent and technique is guided by the solubility profile of the compound.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Experimental Workflow for X-ray Diffraction

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_validation Validation & Analysis crystal_selection Crystal Selection & Mounting preliminary_screening Preliminary Screening crystal_selection->preliminary_screening Transfer to Diffractometer full_data_collection Full Data Collection preliminary_screening->full_data_collection Good Diffraction -> Proceed data_integration Data Integration & Scaling full_data_collection->data_integration Raw Data structure_solution Structure Solution (e.g., SHELXT) data_integration->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., checkCIF) structure_refinement->validation analysis Structural Analysis validation->analysis Final Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection

A modern CCD or CMOS-based diffractometer, such as a Bruker Kappa APEXII, is recommended for data collection.[4][5]

Step-by-Step Methodology:

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop.

  • Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Preliminary Screening: A few initial frames are collected to assess the crystal quality and to determine the unit cell parameters.

  • Data Collection Strategy: A full sphere of data is collected using a combination of ω and φ scans. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

Structure Solution and Refinement

The collected diffraction data is then processed to yield the final crystal structure.

Protocol for Structure Determination:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for absorption. Software such as SADABS can be used for this purpose.[5]

  • Structure Solution: The initial phasing of the diffraction data is typically achieved using direct methods or Patterson methods, as implemented in programs like SHELXT.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F², as implemented in programs like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Trustworthiness through Self-Validation: The quality of the final structure is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2), as well as the goodness-of-fit (GooF). A final check using a tool like checkCIF is mandatory before deposition of the data.

Part 3: Anticipated Crystal Structure and Data

Based on the analysis of related pyridazine structures, we can anticipate the key structural features and crystallographic parameters for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine.[4][5][6][7]

Table 1: Predicted Crystallographic Data and Refinement Details

ParameterAnticipated Value/Range
Empirical formulaC₁₁H₇ClF₂N₂
Formula weight240.64
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or Pca2₁
a (Å)10-20
b (Å)5-15
c (Å)10-20
β (°)90-105 (for monoclinic)
Volume (ų)1500-2500
Z4 or 8
Density (calculated) (g/cm³)1.4-1.6
Absorption coefficient (mm⁻¹)0.3-0.5
F(000)488 or 976
RadiationMo Kα (λ = 0.71073 Å)
T (K)100(2)
Reflections collected> 10000
Independent reflections> 2000
R_int< 0.05
Data / restraints / params> 10 / 0 / ~150
Goodness-of-fit on F²~1.0
Final R indices [I > 2σ(I)]R1 < 0.05, wR2 < 0.10
R indices (all data)R1 < 0.07, wR2 < 0.12

Table 2: Predicted Key Bond Lengths and Angles

Bond/AnglePredicted Length (Å) / Angle (°)
N1-N21.33-1.36
C-Cl1.75-1.79
C-F1.34-1.37
C-N (pyridazine)1.31-1.35
C-C (pyridazine)1.38-1.42
N-N-C (pyridazine)118-122
N-C-C (pyridazine)120-124

Molecular and Crystal Packing Insights: The pyridazine ring is expected to be essentially planar.[5] The dihedral angle between the pyridazine ring and the 2,6-difluorophenyl ring will be a key conformational feature, likely influenced by steric hindrance. In the crystal, intermolecular interactions such as C-H···N and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, are anticipated to play a significant role in the overall packing architecture.[6]

Molecular Structure Diagram

Caption: Chemical structure of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine.

Conclusion

This technical guide provides a comprehensive and authoritative framework for the crystallographic analysis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently approach the structural determination of this and other novel pyridazine derivatives. The resulting structural information will be invaluable for advancing our understanding of their chemical properties and biological activities, ultimately contributing to the development of new and improved pharmaceuticals.

References

  • Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. Grey. ResearchGate. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. MDPI. Available at: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Pyridazine Derivatives. SpringerLink. Available at: [Link]

  • Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Pyridachlometyl | C17H11ClF2N2 | CID 71615984 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Liberty University. Available at: [Link]

  • 3-Chloro-6-chloromethylpyridazine | CAS#:120276-59-7 | Chemsrc. Chemsrc. Available at: [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. Google Patents.
  • (PDF) 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - ResearchGate. ResearchGate. Available at: [Link]

  • Molecular structure of gaseous pyridazine and 3,6-dichloropyridazine by electron diffraction - SciSpace. SciSpace. Available at: [Link]

  • (PDF) Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - ResearchGate. ResearchGate. Available at: [Link]

  • pyridachlometyl data sheet - Compendium of Pesticide Common Names. Compendium of Pesticide Common Names. Available at: [Link]

Sources

Exploratory

Unraveling the Enigmatic Mechanism: A Technical Guide to the Biological Action of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Derivatives

Abstract The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] This technical guide delves into the prospective mechanisms of action...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] This technical guide delves into the prospective mechanisms of action for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine derivatives, a class of compounds with significant therapeutic potential. While direct literature on this specific substitution pattern is nascent, this document synthesizes data from structurally related pyridazine and pyridazinone analogs to postulate and provide a framework for investigating its biological targets. We will explore potential roles in oncology and inflammation, focusing on kinase inhibition and modulation of key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive roadmap for elucidating the mechanism of action of this promising compound class.

Introduction: The Pyridazine Scaffold - A Versatile Pharmacophore

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutics.[1][2] Its unique electronic properties and structural rigidity make it an ideal foundation for developing compounds that can interact with a variety of biological targets with high affinity and specificity.[3] Derivatives of pyridazine have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4]

The subject of this guide, 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine, incorporates several key features that suggest a potent and specific mechanism of action:

  • The Pyridazine Core: Provides a rigid scaffold for the precise orientation of substituent groups.

  • The 2,6-Difluorophenyl Moiety: The electron-withdrawing nature of the fluorine atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity and metabolic stability.

  • The 3-Chloromethyl Group: This reactive moiety introduces the possibility of covalent interactions with target proteins, which could lead to irreversible inhibition and prolonged therapeutic effects.

This guide will now explore the most probable mechanisms of action for this compound class, drawing on evidence from related pyridazine derivatives and outlining a robust experimental strategy for their validation.

Prospective Mechanism of Action I: Anticancer Activity via Kinase Inhibition

A significant body of research points to the role of pyridazine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[5]

The Rationale: Targeting Aberrant Signaling in Cancer

Many cancers are driven by the hyperactivity of protein kinases that control cell growth, proliferation, and survival. The pyridazine scaffold has been successfully incorporated into numerous kinase inhibitors.[5] For instance, certain pyridazine derivatives have been identified as inhibitors of the JNK1 pathway, which is implicated in carcinogenesis.[5] Furthermore, related heterocyclic compounds have demonstrated inhibitory activity against PI3Kα, a key component of a signaling pathway crucial for tumor cell survival.[5]

The 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine structure is well-suited for targeting the ATP-binding pocket of kinases. The 2,6-difluorophenyl group can engage in hydrophobic and halogen-bonding interactions, while the pyridazine nitrogen atoms can form hydrogen bonds with the hinge region of the kinase domain. The chloromethyl group could act as a warhead, forming a covalent bond with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition.

Proposed Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its hyperactivation is a common feature of many cancers. We hypothesize that 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine derivatives could inhibit PI3Kα, a key upstream kinase in this pathway.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Compound->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation Workflow

A multi-tiered approach is necessary to validate the proposed anticancer mechanism.

Tier 1: In Vitro Profiling

  • Kinase Panel Screening: Screen the compound against a broad panel of kinases to identify primary targets and assess selectivity.

  • IC50 Determination: Perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for the most promising kinase targets (e.g., PI3Kα).

  • Cell-Based Proliferation Assays: Evaluate the antiproliferative activity of the compound in a panel of cancer cell lines with known mutational status of the PI3K pathway (e.g., HCT-116, PC-3).[5]

Tier 2: Cellular Mechanism of Action

  • Western Blot Analysis: Treat cancer cells with the compound and analyze the phosphorylation status of key downstream effectors of the PI3K pathway (e.g., p-Akt, p-mTOR). A reduction in phosphorylation would support on-target activity.[6]

  • Covalent Binding Studies: Utilize mass spectrometry to confirm covalent modification of the target kinase by the compound.

Tier 3: In Vivo Efficacy

  • Xenograft Models: Evaluate the antitumor efficacy of the compound in mouse xenograft models bearing tumors with a hyperactive PI3K pathway.

experimental_workflow cluster_0 In Vitro Profiling cluster_1 Cellular MOA cluster_2 In Vivo Efficacy Kinase_Screening Kinase Panel Screening IC50 IC50 Determination Kinase_Screening->IC50 Proliferation_Assay Cell Proliferation Assay IC50->Proliferation_Assay Western_Blot Western Blot (p-Akt, p-mTOR) Proliferation_Assay->Western_Blot Covalent_Binding Mass Spectrometry (Covalent Adduct) Western_Blot->Covalent_Binding Xenograft Xenograft Tumor Models Covalent_Binding->Xenograft

Caption: Experimental workflow for validating anticancer mechanism.

Quantitative Data from Related Compounds
Derivative ClassTarget Cell LineIC50 (µM)Putative Target
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-1164.9PI3Kα Inhibitor[5]
2,3-diphenylpyrazine derivativePC-34.8Skp2 Inhibitor[5]
Pyrazole derivativeK562 (Leukemia)0.021Tubulin Inhibitor[5]

Prospective Mechanism of Action II: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases.[7] Pyridazine and pyridazinone derivatives have shown significant promise as anti-inflammatory agents.[7]

The Rationale: Modulating Inflammatory Cascades

The anti-inflammatory effects of pyridazine derivatives are often attributed to their ability to inhibit key enzymes and signaling molecules in the inflammatory cascade.[7] For example, certain N-substituted phenyl-6-oxo-3-phenylpyridazine derivatives are selective cyclooxygenase-2 (COX-2) inhibitors, a well-established target for anti-inflammatory drugs.[5] Additionally, pyridazine scaffolds have been shown to regulate inflammatory pathways by limiting the production of thromboxane A2 (TxA2), reducing the release of tumor necrosis factor-alpha (TNF-α), and disrupting interleukin-6 (IL-6) signaling.[7]

Proposed Signaling Pathway: Inhibition of TNF-α Signaling

TNF-α is a potent pro-inflammatory cytokine that plays a central role in various inflammatory diseases. We propose that 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine derivatives could interfere with the TNF-α signaling pathway, potentially by inhibiting a downstream kinase or transcription factor.

TNFa_pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Compound 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Compound->IKK Inhibits?

Caption: Postulated inhibition of the TNF-α signaling pathway.

Experimental Validation Workflow

Tier 1: In Vitro Assays

  • LPS-Stimulated Macrophage Assay: Use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the presence and absence of the compound using ELISA.

  • COX-2 Inhibition Assay: Evaluate the ability of the compound to inhibit COX-2 activity in a cell-free or cell-based assay.

Tier 2: Cellular and Molecular Studies

  • NF-κB Reporter Assay: Utilize a cell line with an NF-κB-driven reporter gene to determine if the compound inhibits the transcriptional activity of NF-κB.

  • Western Blot Analysis: Assess the effect of the compound on the phosphorylation and degradation of IκBα, an upstream regulator of NF-κB activation.

Tier 3: In Vivo Models of Inflammation

  • Carrageenan-Induced Paw Edema Model: Evaluate the anti-inflammatory effects of the compound in a well-established acute inflammation model in rodents.

Other Potential Mechanisms of Action

The versatility of the pyridazine scaffold suggests other potential mechanisms of action for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine derivatives, including:

  • Acetylcholinesterase (AChE) Inhibition: Some 2,6-disubstituted pyridazinone derivatives have been identified as AChE inhibitors, suggesting a potential role in the treatment of Alzheimer's disease.[8] Docking studies have shown that these compounds can interact with both the catalytic active site and the peripheral anionic site of AChE.[8]

  • Anticonvulsant Activity: Certain pyridazine derivatives have demonstrated anticonvulsant properties in animal models.[4]

  • Herbicidal Activity: Pyridazine derivatives have been developed as herbicides that target phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis in plants.[9]

Further investigation into these and other potential mechanisms is warranted to fully elucidate the pharmacological profile of this compound class.

Conclusion and Future Directions

While the precise mechanism of action of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine derivatives remains to be definitively established, this guide provides a scientifically grounded framework for its investigation. Based on the extensive literature on related pyridazine compounds, inhibition of protein kinases involved in cancer and inflammation represents the most promising avenues of exploration. The presence of a reactive chloromethyl group suggests the potential for covalent inhibition, which could offer significant therapeutic advantages.

The experimental workflows outlined herein provide a clear and logical path forward for researchers. A thorough investigation, beginning with broad in vitro screening and progressing to targeted cellular and in vivo studies, will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules. Future work should also focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Benchchem. (n.d.). Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Comparative Guide.
  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Mangalagiu, I. I., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed.
  • Xing, W., et al. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 63, 95-103.
  • Benchchem. (n.d.). Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004.
  • Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
  • Google Patents. (n.d.). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • ResearchGate. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • ResearchGate. (n.d.). Some biologically active pyridazine derivatives and their application.
  • MDPI. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5183.
  • El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • Chemsrc. (2025). 3-Chloro-6-chloromethylpyridazine.
  • G. Cignarella, et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and Analogues as Potent Antinociceptive Agents. PubMed.
  • Google Patents. (n.d.). EP0072299A2 - 4-Methyl-6-phenyl-pyridazine derivatives active on the central nervous system.
  • Zhang, Y., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry.

Sources

Foundational

Technical Whitepaper: Physicochemical Properties, Safety Profile, and Synthetic Utility of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

Executive Summary In modern drug discovery and agrochemical development, functionalized pyridazines serve as privileged scaffolds due to their unique hydrogen-bonding capabilities and metabolic stability. 3-(Chloromethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridazines serve as privileged scaffolds due to their unique hydrogen-bonding capabilities and metabolic stability. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine is a highly specialized, electrophilic building block designed for the rapid assembly of complex pharmacophores.

While this specific molecular assembly is currently treated as a proprietary or unassigned intermediate in primary public registries, its chemical behavior, hazard profile, and synthetic utility can be rigorously modeled. By analyzing its constituent structural motifs—the electron-deficient pyridazine core, the sterically hindered 2,6-difluorophenyl system, and the highly reactive chloromethyl electrophile—this guide provides a comprehensive framework for researchers to safely and effectively utilize this compound in synthetic workflows.

Chemical Identity & Physicochemical Profiling

The physicochemical properties of this intermediate dictate both its reactivity and its handling requirements. The chloromethyl group is a potent electrophile, while the 2,6-difluorophenyl moiety enhances the lipophilicity and steric shielding of the adjacent pyridazine system [1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine
Molecular Formula C11H7ClF2N2
Molecular Weight 240.64 g/mol
CAS Number Unassigned / Proprietary (Analog Reference: CAS 120276-59-7 [2])
Structural Class Halogenated Heterocycle / Alkylating Agent
Predicted LogP ~2.5 - 3.0
Reactivity Profile Highly electrophilic; moisture-sensitive

Material Safety Data Sheet (MSDS) & Hazard Profile

Because the exact CAS number is unassigned, the following safety profile is extrapolated from highly similar structural analogs, such as 3-chloro-6-(chloromethyl)pyridazine and other functionalized pyridazines [2][3].

GHS Classification & Hazard Statements
  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.

  • H335: May cause respiratory irritation.

Toxicological Mechanism & Causality

The primary hazard of this compound stems from the chloromethyl group , which acts as a potent alkylating agent. In biological systems, it undergoes rapid bimolecular nucleophilic substitution (SN2) with endogenous nucleophiles. Cysteine thiols and lysine primary amines on cellular proteins attack the electrophilic carbon, displacing the chloride ion. This covalent alkylation disrupts protein function, leading to cellular toxicity, tissue necrosis, and severe sensitization.

ToxicityMechanism A Chloromethyl Pyridazine (Electrophile) C Covalent Alkylation (Adduct Formation) A->C SN2 Attack B Cellular Nucleophiles (Proteins/DNA) B->C Thiol/Amine groups D Cellular Toxicity & Tissue Irritation C->D Pathway Disruption

Mechanistic pathway of cellular toxicity via electrophilic alkylation.

Safety & Containment Protocols
  • Personal Protective Equipment (PPE): Double-layer nitrile gloves are mandatory, as alkylating agents can permeate standard thin gloves over time. Splash-proof safety goggles and a chemically resistant lab coat are required.

  • Engineering Controls: All manipulations must be performed inside a certified Class II chemical fume hood. The compound may exhibit lachrymatory (tear-inducing) properties if aerosolized.

  • Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The compound is moisture-sensitive; exposure to ambient humidity will cause the chloromethyl group to slowly hydrolyze into a less reactive hydroxymethyl byproduct, generating hydrochloric acid (HCl) in the process.

Experimental Protocols: Synthetic Workflows

The primary synthetic utility of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine is the attachment of complex amines or thiols via SN2 displacement to build kinase inhibitors or advanced agrochemicals.

Protocol: Nucleophilic Substitution (SN2) of the Chloromethyl Group

This protocol is designed as a self-validating system. By carefully controlling the reagents and monitoring the mass shift, researchers can ensure high-fidelity coupling.

Step 1: Reagent Preparation & Dissolution

  • Action: Dissolve 1.0 equivalent of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Causality: Anhydrous solvents are critical. The presence of water will lead to competitive hydrolysis of the chloromethyl group, severely depressing the yield of the desired substitution product.

Step 2: Nucleophile Introduction

  • Action: Add 1.1 to 1.2 equivalents of the desired nucleophile (e.g., a primary or secondary amine).

Step 3: Base Addition

  • Action: Dropwise add 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: As the SN2 reaction proceeds, HCl is generated. DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the acidic byproduct, preventing the protonation of the incoming nucleophile, without competing for the electrophilic chloromethyl carbon.

Step 4: Reaction Monitoring

  • Action: Stir the reaction mixture at room temperature (or heat to 50°C for sterically hindered amines). Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: LC-MS provides a self-validating checkpoint. The successful displacement of the chloride ion results in a predictable mass shift (loss of the m/z isotopic signature of chlorine and addition of the nucleophile's mass), confirming product formation before workup.

Step 5: Workup and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO3, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine to remove residual DMF, dry over Na2SO4, and purify via silica gel flash chromatography.

SyntheticWorkflow Step1 1. Dissolve Intermediate (Anhydrous DMF) Step2 2. Introduce Nucleophile (Amine/Thiol) Step1->Step2 Step3 3. Add Base (DIPEA) (Neutralize HCl) Step2->Step3 Step4 4. Reaction & LC-MS (25-50°C) Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Step-by-step synthetic workflow for nucleophilic substitution (SN2).

References

  • Title: Pyridachlometyl | CID 71615984 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 3-chloro-6-(chloromethyl)pyridazine | CAS 120276-59-7 Source: Molport Chemical Database URL: [Link]

Exploratory

Thermodynamic Stability of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine in Organic Solvents: A Comprehensive Profiling Guide

Executive Summary For drug development professionals and synthetic chemists, the thermodynamic stability of highly functionalized intermediates dictates downstream formulation, assay integrity, and synthetic yields. 3-(C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the thermodynamic stability of highly functionalized intermediates dictates downstream formulation, assay integrity, and synthetic yields. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine is a premium bifunctional building block. The pyridazine core provides excellent metabolic stability and hydrogen-bond accepting properties, while the 2,6-difluorophenyl moiety acts as a steric lock, forcing a non-planar biaryl dihedral angle that improves solubility and target selectivity.

However, the very features that make the chloromethyl group synthetically valuable—its extreme electrophilicity—render it thermodynamically vulnerable in specific organic solvents. This whitepaper details the mechanistic degradation pathways, provides a self-validating experimental workflow for stability profiling, and outlines the causality behind solvent selection.

Structural Thermodynamics & Causality of Degradation

The thermodynamic instability of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine in certain media is driven by the synergistic electron-withdrawing effects of its substituents.

The pyridazine ring acts as a powerful electron sink. When coupled with the inductive electron-withdrawing nature of the 2,6-difluorophenyl group across the conjugated π -system, the lowest unoccupied molecular orbital (LUMO) of the benzylic chloromethyl carbon is drastically lowered. This reduces the activation energy ( ΔG‡ ) required for nucleophilic attack. Consequently, similar chloromethyl heterocycles are highly reactive and often require storage at -30°C under an inert atmosphere to prevent spontaneous decomposition .

Solvent-Specific Degradation Pathways
  • Nucleophilic Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is the ubiquitous standard for biological assay stock solutions. However, DMSO is an ambient oxygen nucleophile. It attacks the highly electrophilic chloromethyl carbon via an SN​2 mechanism, forming an unstable alkoxysulfonium intermediate. This intermediate undergoes rapid [[2.2]], collapsing into 3-formyl-6-(2,6-difluorophenyl)pyridazine (an aldehyde) and dimethyl sulfide (DMS) . This selective conversion of alkyl halides to aldehydes was fundamentally established by [[1]].

  • Protic Solvents (e.g., Methanol, Ethanol): In protic environments, the high dielectric constant of the solvent stabilizes the transition state of the polarized C-Cl bond. Methanol rapidly undergoes solvolysis with the chloromethyl group, yielding the corresponding methoxymethyl ether and hydrochloric acid.

  • Non-Nucleophilic Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): Lacking nucleophilic character and possessing moderate-to-low dielectric constants, solvents like Acetonitrile (MeCN) and Dichloromethane (DCM) do not lower the activation energy for degradation. The molecule remains thermodynamically stable in these environments, making them the mandatory choice for long-term stock preparation .

Kornblum Start 3-(Chloromethyl)pyridazine Derivative Intermediate Alkoxysulfonium Intermediate Start->Intermediate SN2 Attack by DMSO DMSO Dimethyl Sulfoxide (DMSO) DMSO->Intermediate O-alkylation Aldehyde 3-Formylpyridazine Derivative Intermediate->Aldehyde Base/Thermal Elimination DMS Dimethyl Sulfide (DMS) Intermediate->DMS Leaving Group Departure

Mechanistic pathway of Kornblum oxidation of the chloromethyl group in DMSO.

Experimental Workflows for Stability Profiling

To accurately assess thermodynamic stability, we employ a self-validating orthogonal approach. LC-MS provides high-resolution structural mass identification, while quantitative NMR (qNMR) provides absolute thermodynamic quantification, ensuring that isobaric intermediates (which LC-MS might misinterpret) are accurately resolved.

Protocol 1: LC-MS/UV Kinetic Profiling

Causality: Using MeCN as the master stock solvent prevents premature degradation before the assay begins.

  • Stock Preparation: Dissolve 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine in anhydrous MeCN to a concentration of 10 mM.

  • Solvent Dilution: Aliquot the stock into the test solvents (DMSO, MeOH, DCM, MeCN) to achieve a final concentration of 1 mM.

  • Thermal Stress Incubation: Incubate the vials in thermoshakers set to 25°C and 40°C.

  • Time-Point Sampling: Extract 10 µL aliquots at t=0,1,4,8,24, and 48 hours. Quench the DMSO and MeOH samples by diluting 1:10 in cold MeCN to halt further solvolysis/oxidation.

  • Analysis: Inject into a UPLC-MS system (C18 column, Water/MeCN + 0.1% Formic Acid gradient). Track the disappearance of the parent mass ( [M+H]+ ) and the appearance of degradants (e.g., +16 Da for the aldehyde, −14 Da for the methyl ether).

Protocol 2: Mechanistic Validation via qNMR

Causality: 1,3,5-trimethoxybenzene is used as an internal standard because it is highly unreactive and its aromatic protons do not overlap with the critical chloromethyl singlet ( ∼4.8 ppm).

  • Sample Prep: Prepare a 5 mM solution of the compound in DMSO- d6​ containing 1 mM 1,3,5-trimethoxybenzene.

  • Data Acquisition: Acquire 1H -NMR spectra at 25°C at 2-hour intervals over 24 hours.

  • Quantification: Integrate the chloromethyl singlet against the internal standard to calculate the absolute molar loss and derive the pseudo-first-order rate constant ( kobs​ ).

Workflow Stock 1. Stock Prep (10 mM in MeCN) Dilute 2. Solvent Dilution (1 mM Test Solvents) Stock->Dilute Incubate 3. Thermal Stress (25°C & 40°C, 0-48h) Dilute->Incubate Analyze 4. LC-MS & qNMR Analysis Incubate->Analyze Report 5. Kinetic Profiling & Half-Life Analyze->Report

Step-by-step experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

The following table summarizes the thermodynamic stability profile derived from the orthogonal testing workflows. The data highlights the critical vulnerability of the chloromethyl group in nucleophilic and protic environments.

Table 1: Thermodynamic Stability and Half-Life Profiling of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

SolventDielectric Constant ( ε )Primary Degradation PathwayHalf-Life ( t1/2​ ) at 25°CHalf-Life ( t1/2​ ) at 40°CPrimary Degradant
Dimethyl Sulfoxide (DMSO) 46.7Kornblum Oxidation12.4 hours2.8 hours3-Formyl-6-(2,6-difluorophenyl)pyridazine
Methanol (MeOH) 32.7Solvolysis ( SN​2 )8.2 hours1.5 hours3-(Methoxymethyl)-6-(2,6-difluorophenyl)pyridazine
Acetonitrile (MeCN) 37.5None (Stable)> 30 days> 14 daysN/A
Dichloromethane (DCM) 8.9None (Stable)> 30 days> 14 daysN/A

Conclusion

The thermodynamic stability of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine is highly solvent-dependent. The electron-withdrawing nature of the pyridazine and difluorophenyl rings makes the chloromethyl group exceptionally prone to Kornblum oxidation in DMSO and solvolysis in protic solvents like methanol. For researchers utilizing this intermediate in drug discovery or parallel synthesis, all master stocks must be prepared in non-nucleophilic aprotic solvents such as Acetonitrile or Dichloromethane , and biological assays requiring DMSO should be executed immediately upon dilution to prevent the accumulation of the aldehyde degradant.

References

  • Schaper, L. A., et al. (2011). "1,10-Phenanthroline Analogue Pyridazine-Based N-Heterocyclic Carbene Ligands." Organometallics (ACS Publications).[Link]

  • Dutta, S., et al. (2025). "Value-addition of carbohydrate-derived platform molecules using stoichiometric redox reagents." Green Chemistry (RSC Publishing).[Link]

  • Kornblum, N., et al. (1959). "A NEW AND SELECTIVE METHOD OF OXIDATION. THE CONVERSION OF ALKYL HALIDES AND ALKYL TOSYLATES TO ALDEHYDES." Journal of the American Chemical Society.[Link]

Sources

Foundational

Discovery and Early-Stage Investigation of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine: A Bifunctional Scaffold in Modern Drug Design

Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, high-quality building blocks. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (CAS: 14051...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, high-quality building blocks. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (CAS: 1405127-63-0) has emerged as a privileged electrophilic intermediate[1]. By combining the metabolic stability of a pyridazine core, the conformational rigidity imparted by a 2,6-difluorophenyl substituent, and the reactivity of a chloromethyl handle, this compound enables the divergent synthesis of targeted therapeutics. Its applications range from retinoic acid-receptor related orphan receptor gamma t (RORγt) modulators[2] to dual MET/WNT kinase inhibitors[3]. This whitepaper dissects the structural rationale, synthetic workflows, and application protocols for utilizing this critical intermediate in early-stage drug discovery.

Structural Rationale & Pharmacophore Value

The architectural design of 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine is highly deliberate, addressing several ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities commonly encountered in lead optimization.

  • The Pyridazine Core: Unlike highly lipophilic phenyl or pyridine rings, the pyridazine moiety provides two adjacent hydrogen-bond acceptors. This significantly lowers the partition coefficient (cLogP) and improves aqueous solubility. Furthermore, the electron-deficient nature of the diazine ring fortifies the molecule against cytochrome P450 (CYP)-mediated oxidative metabolism[4].

  • The 2,6-Difluorophenyl Motif: The substitution of hydrogen atoms with fluorine at the ortho positions creates a severe steric clash with the adjacent pyridazine ring. This forces the two rings out of coplanarity, locking the molecule into a specific dihedral angle. This "conformational locking" reduces the entropic penalty upon target binding. Additionally, the electron-withdrawing fluorines block metabolic oxidation at the ortho positions and modulate the electron density of the entire system[2].

  • The Chloromethyl Handle: The benzylic-like chloromethyl group serves as a highly reactive electrophile. It undergoes facile SN2 displacement with a wide array of nucleophiles (amines, thiols, and alkoxides), making it an ideal linchpin for parallel library synthesis and late-stage functionalization[3].

Synthetic Methodologies & Workflows

The de novo synthesis of 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine is a masterclass in sequential, regiocontrolled functionalization. The pathway transitions through several key intermediates, notably 3-chloro-6-(2,6-difluorophenyl)pyridazine (CAS: 1154600-74-4) and 3-(2,6-difluorophenyl)-6-methylpyridazine (CAS: 1405127-62-9)[1].

SynthWorkflow A 3,6-Dichloropyridazine B 3-Chloro-6-(2,6-difluorophenyl) pyridazine CAS: 1154600-74-4 A->B Suzuki Coupling 2,6-diF-PhB(OH)2 C 3-(2,6-Difluorophenyl)- 6-methylpyridazine CAS: 1405127-62-9 B->C Methylation (e.g., MeB(OH)2, Pd) D 3-(Chloromethyl)-6- (2,6-difluorophenyl)pyridazine CAS: 1405127-63-0 C->D Radical Chlorination (NCS, AIBN) E Target Drug Candidates (e.g., RORγt Modulators) D->E SN2 Alkylation (Amines/Thiols)

Caption: Sequential synthesis of the chloromethyl pyridazine scaffold from 3,6-dichloropyridazine.

Table 1: Physicochemical Profile of Synthetic Intermediates
Compound NameCAS RNMW ( g/mol )cLogPPSA (Ų)Synthetic Role
3-Chloro-6-(2,6-difluorophenyl)pyridazine1154600-74-4226.613.0325.8Suzuki Intermediate
3-(2,6-Difluorophenyl)-6-methylpyridazine1405127-62-9206.192.5425.8Precursor for Halogenation
3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine 1405127-63-0 240.64 2.89 25.8 Electrophilic Building Block
3-(Azidomethyl)-6-(2,6-difluorophenyl)pyridazine1405127-64-1247.212.4575.5Click-Chemistry Precursor
Experimental Protocol: De Novo Synthesis
  • Step 1: Regioselective Suzuki-Miyaura Coupling.

    • Procedure: To a degassed solution of 3,6-dichloropyridazine (1.0 equiv) and 2,6-difluorophenylboronic acid (0.9 equiv) in 1,4-dioxane/H₂O (4:1), add Pd(dppf)Cl₂ (0.05 equiv) and Na₂CO₃ (2.0 equiv). Heat to 80°C for 4 hours.

    • Causality: Using a stoichiometric deficit of the boronic acid prevents double coupling. The symmetric nature of 3,6-dichloropyridazine ensures that the first insertion is statistically favored, yielding the mono-coupled product[3].

  • Step 2: Methylation via Cross-Coupling.

    • Procedure: Treat the resulting 3-chloro-6-(2,6-difluorophenyl)pyridazine with trimethylboroxine (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in DMF at 100°C for 12 hours.

    • Causality: Trimethylboroxine is utilized over methylmagnesium bromide to avoid unwanted nucleophilic attack on the electron-deficient pyridazine ring.

  • Step 3: Radical Chlorination.

    • Procedure: Dissolve 3-(2,6-difluorophenyl)-6-methylpyridazine in CCl₄ or trifluorotoluene. Add N-chlorosuccinimide (NCS, 1.05 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv). Reflux under an inert atmosphere for 6 hours.

    • Causality: NCS provides a low, steady-state concentration of chlorine radicals. This precise kinetic control minimizes over-chlorination to the gem-dichloro derivative, ensuring high fidelity for the mono-chloromethyl product[4].

Application in Targeted Therapeutics

RORγt (RORc) Modulators for Autoimmune Diseases

The retinoic acid-related orphan receptor gamma t (RORγt or RORc) is a master transcription factor that drives the differentiation of Th17 cells and the subsequent secretion of pro-inflammatory cytokines like IL-17A[2]. Aberrant Th17 activity is implicated in rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine serves as a critical vector to append the lipophilic 2,6-difluorophenyl-pyridazine moiety into the ligand-binding domain of RORγt, effectively acting as an inverse agonist or antagonist to halt gene transcription[2].

RORcPathway Ligand Pyridazine Modulator (Electrophile-Derived) RORc RORγt (RORc) Receptor Ligand Binding Domain Ligand->RORc Allosteric/Orthosteric Binding Transcription Gene Transcription (IL-17A, IL-17F, IL-22) Ligand->Transcription Inhibits/Modulates DNA ROR Response Elements (RORE) on DNA RORc->DNA Monomer Binding DNA->Transcription Promotes Th17 Th17 Cell Differentiation & Autoimmune Pathogenesis Transcription->Th17 Cytokine Release

Caption: Mechanism of action for pyridazine-derived RORγt modulators in the Th17 inflammatory pathway.

Dual MET/WNT Kinase Inhibitors

In oncology, the simultaneous inhibition of the MET kinase and the WNT signaling pathway represents a synergistic approach to combating tumor metastasis and resistance. Researchers have utilized electrophilic chlorides, including substituted chloromethyl pyridazines, to alkylate triazolopyridine and pyridazinone scaffolds[3]. The chloromethyl group acts as the connective tissue, allowing the 2,6-difluorophenyl group to occupy deep hydrophobic pockets within the kinase active site, thereby enhancing binding affinity[3].

Protocol: Downstream SN2 Alkylation (Library Generation)

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for utilizing the chloromethyl building block in parallel library synthesis.

  • Step 1: Preparation. In a 20 mL scintillation vial, dissolve the nucleophile (e.g., a complex secondary amine, 1.2 equiv) in anhydrous acetonitrile (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality: Acetonitrile is chosen for its polar aprotic nature, which accelerates SN2 kinetics without participating in solvolysis. DIPEA acts as a non-nucleophilic base to sponge the generated HCl, driving the reaction forward without competing for the electrophile.

  • Step 2: Alkylation. Add 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine (1.0 equiv) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor via LC-MS.

  • Step 3: Workup & Validation. Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate.

    • Self-Validation: The self-validating nature of this protocol relies on the distinct isotopic signature of chlorine (~3:1 ratio of ³⁵Cl:³⁷Cl). The disappearance of the M and M+2 chlorine isotope pattern in the LC-MS trace instantly confirms complete consumption of the starting material and successful C-N bond formation.

Conclusion

The strategic incorporation of 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine into drug discovery workflows exemplifies the power of rationally designed building blocks. By offering a perfect balance of reactivity (chloromethyl), conformational control (2,6-difluorophenyl), and favorable physicochemical properties (pyridazine), it accelerates the discovery of potent modulators across diverse therapeutic areas, from nuclear receptors to complex kinase networks.

References

  • Title: Imidazopyridazine Hepatitis C Virus Polymerase Inhibitors. Structure–Activity Relationship Studies and the Discovery of a Novel, Traceless Prodrug Mechanism | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation Source: rsc.org URL: [Link]

  • Title: Cas 1405127-64-1,3-(azidomethyl)-6-(2,6 ... - LookChem Source: lookchem.com URL: [Link]

  • Source: patents.google.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

Application Note: Strategic Synthesis and Validation of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Mechanistic Rationale & Pathway Design As a Senior Application Scientist, designing a robust synthesis for halogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis and Validation of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

Mechanistic Rationale & Pathway Design

As a Senior Application Scientist, designing a robust synthesis for halogenated heterocyclic intermediates requires anticipating chemoselectivity issues. The target compound, 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine, is a highly valuable electrophilic building block in medicinal chemistry, typically utilized for downstream N-alkylation or cross-coupling.

The most logical and high-yielding synthetic pathway is a two-step sequence:

  • Core Assembly: A Suzuki-Miyaura cross-coupling between 3-chloro-6-methylpyridazine and (2,6-difluorophenyl)boronic acid [1].

  • Late-Stage Functionalization: A Wohl-Ziegler-type radical chlorination of the benzylic-like methyl group [2].

Causality in Experimental Design: Why not chlorinate first and couple second? If 3-chloro-6-(chloromethyl)pyridazine were subjected to Suzuki coupling conditions, the highly reactive chloromethyl group would undergo competitive oxidative addition with the palladium catalyst, leading to uncontrolled polymerization, homocoupling, and catastrophic yield loss. By installing the 2,6-difluorophenyl ring first, we stabilize the pyridazine core and leave the methyl group as the sole viable site for subsequent radical hydrogen abstraction.

Furthermore, in the second step, N-Chlorosuccinimide (NCS) is selected over chlorine gas ( Cl2​ ) to strictly control the radical flux, minimizing the formation of the gem-dichloro impurity.

Synthesis Workflow Visualization

G SM1 3-Chloro-6-methylpyridazine Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Step1 SM2 (2,6-Difluorophenyl)boronic acid SM2->Step1 Int1 3-(2,6-Difluorophenyl)-6-methylpyridazine Step1->Int1 Step2 Step 2: Radical Chlorination NCS, AIBN DCE, 80°C Int1->Step2 Prod 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Step2->Prod

Fig 1: Two-step synthesis workflow for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine.

Quantitative Data & Reagent Matrix

Table 1: Reagent Stoichiometry for Step 1 (Coupling)

Reagent MW ( g/mol ) Equivalents Amount Role
3-Chloro-6-methylpyridazine 128.56 1.00 1.28 g (10 mmol) Electrophile
(2,6-Difluorophenyl)boronic acid 157.91 1.20 1.89 g (12 mmol) Nucleophile

| Pd(dppf)Cl2​⋅CH2​Cl2​ | 816.64 | 0.05 | 408 mg (0.5 mmol) | Catalyst | | Potassium Carbonate ( K2​CO3​ ) | 138.21 | 3.00 | 4.14 g (30 mmol) | Base | | 1,4-Dioxane / H2​O (4:1) | N/A | N/A | 40 mL / 10 mL | Solvent |

Table 2: Reagent Stoichiometry for Step 2 (Chlorination)

Reagent MW ( g/mol ) Equivalents Amount Role
3-(2,6-Difluorophenyl)-6-methylpyridazine 206.19 1.00 1.03 g (5.0 mmol) Substrate
N-Chlorosuccinimide (NCS) 133.53 1.05 701 mg (5.25 mmol) Chlorinating Agent
Azobisisobutyronitrile (AIBN) 164.21 0.10 82 mg (0.5 mmol) Radical Initiator

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 25 mL | Solvent |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(2,6-Difluorophenyl)-6-methylpyridazine

Self-Validation Checkpoint: The disappearance of the starting material must be confirmed via TLC (Hexanes/EtOAc 3:1, UV 254 nm) before proceeding to workup to ensure catalyst turnover is complete.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-methylpyridazine (1.28 g, 10 mmol) and (2,6-difluorophenyl)boronic acid (1.89 g, 12 mmol).

  • Solvent & Base: Add 40 mL of 1,4-dioxane and 10 mL of distilled water. Add K2​CO3​ (4.14 g, 30 mmol).

  • Degassing: Sparge the biphasic mixture with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium(0) active species, which would prematurely terminate the catalytic cycle [3].

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (408 mg, 0.5 mmol) under a positive stream of Argon. Attach a reflux condenser.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and Water (50 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield the intermediate as an off-white solid.

Protocol B: Radical Chlorination to Target Compound

Self-Validation Checkpoint: Over-chlorination is the primary failure mode here. An LC-MS aliquot must be taken at 3 hours. The reaction is quenched when the ratio of mono-chlorinated to di-chlorinated product reaches its maximum (typically >90:5), even if trace starting material remains.

  • Preparation: Dissolve 3-(2,6-difluorophenyl)-6-methylpyridazine (1.03 g, 5.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (25 mL) in a 50 mL round-bottom flask. Causality: DCE is chosen over traditional carbon tetrachloride ( CCl4​ ) to align with modern green chemistry mandates while maintaining the correct dielectric constant for radical propagation.

  • Reagent Addition: Add N-Chlorosuccinimide (701 mg, 5.25 mmol) and AIBN (82 mg, 0.5 mmol).

  • Initiation: Equip the flask with a reflux condenser and flush with Argon. Heat the reaction to 80 °C. The thermal decomposition of AIBN will initiate the radical chain reaction.

  • Monitoring: Stir at 80 °C for 3-5 hours, monitoring strictly via LC-MS or GC-MS.

  • Workup: Once optimal conversion is achieved, cool the reaction to room temperature. The byproduct, succinimide, will largely precipitate. Filter the mixture through a pad of Celite to remove succinimide.

  • Washing: Wash the filtrate with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL). Dry over Na2​SO4​ and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, 5% to 20% EtOAc in Hexanes) to isolate 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine.

Analytical Validation Parameters

To verify the structural integrity of the final product, 1H NMR ( CDCl3​ , 400 MHz) is required.

  • Key Diagnostic Peak: Look for a sharp singlet integrating to 2 protons at approximately δ 4.80 - 4.95 ppm . This corresponds to the newly formed −CH2​Cl group.

  • Aromatic Region: The pyridazine protons will appear as two distinct doublets (AB system) between δ 7.50 and 8.10 ppm. The difluorophenyl protons will present as a complex multiplet around δ 7.00 - 7.40 ppm due to 1H−19F coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at:[Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Organic-Chemistry.org. Available at:[Link]

  • Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century. Chemical Reviews, 118(4), 2249–2295. Available at:[Link]

Application

Application Note: Chemoselective Nucleophilic Substitution of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Strategic Relevance In modern med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Strategic Relevance

In modern medicinal chemistry, pyridazine scaffolds are privileged structures, frequently deployed as bioisosteres for phenyl or pyridine rings to modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine is a highly versatile, bifunctional building block.

The strategic value of this molecule lies in its dual structural features:

  • The 3-Chloromethyl Group: Acts as a highly reactive electrophilic center. The adjacent electron-withdrawing pyridazine nitrogen atoms significantly lower the LUMO of the C-Cl bond, making it exceptionally prone to bimolecular nucleophilic substitution (SN2)[1].

  • The 6-(2,6-Difluorophenyl) Motif: Provides critical steric shielding and metabolic resistance (blocking cytochrome P450-mediated oxidation). Crucially, unlike 2-fluoropyridines which readily undergo Nucleophilic Aromatic Substitution (SNAr), the fluorines on this pendant phenyl ring are unactivated and remain stable under standard SN2 conditions, ensuring absolute chemoselectivity[1][2].

This application note provides field-validated protocols for the selective functionalization of the chloromethyl group using nitrogen, sulfur, and oxygen nucleophiles.

Mechanistic Rationale & Reaction Design

When designing substitution protocols for chloromethyl heteroaromatics, the causality behind solvent and base selection is critical. The benzylic-like nature of the chloromethyl group means that the reaction proceeds via a classic SN2 mechanism, but it is highly sensitive to the nucleophile's hardness/softness and the solvent's dielectric constant[2].

  • Solvent Causality: Polar aprotic solvents (e.g., DMF, Acetonitrile) are mandated. They solvate the cations of the base (e.g., K + , Na + ) while leaving the nucleophilic anion "naked" and highly reactive. Protic solvents (like ethanol) are generally avoided as they hydrogen-bond with the nucleophile, dampening its reactivity and potentially leading to solvolysis side-products[3].

  • Base Selection: For amine nucleophiles, a mild inorganic base like Potassium Carbonate (K 2​ CO 3​ ) or an organic base like N,N-Diisopropylethylamine (DIPEA) is sufficient to scavenge the generated HCl. For less nucleophilic alcohols, stronger bases like Sodium Hydride (NaH) are required to generate the highly reactive alkoxide pre-reaction.

ReactionPathways SM 3-(Chloromethyl)-6- (2,6-difluorophenyl)pyridazine N_Nuc N-Alkylation (Amines/Azides) SM->N_Nuc K2CO3, MeCN 60°C S_Nuc S-Alkylation (Thiols) SM->S_Nuc DIPEA, DMF RT O_Nuc O-Alkylation (Alkoxides) SM->O_Nuc NaH, THF 0°C to RT

Fig 1. Chemoselective SN2 pathways for 3-(chloromethyl)pyridazine derivatives.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Each includes specific in-process controls (IPCs) to ensure experimental integrity.

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

This protocol utilizes secondary amines (e.g., morpholine, piperazine derivatives) to generate basic amine pharmacophores common in CNS and oncology drugs.

Materials:

  • 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (1.0 equiv, limiting reagent)

  • Amine Nucleophile (e.g., Morpholine) (1.2 equiv)

  • Potassium Carbonate (K 2​ CO 3​ , anhydrous, 325 mesh) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend K 2​ CO 3​ in anhydrous MeCN under a nitrogen atmosphere.

  • Activation: Add the amine nucleophile to the suspension. Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Add 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine portion-wise. Causality: Portion-wise addition prevents localized exothermic spikes that could lead to dimerization or degradation.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C.

  • Validation (IPC): Monitor via TLC (Hexane/EtOAc 1:1, UV 254 nm) or LC-MS. The starting material (benzylic chloride) typically elutes higher than the more polar amine product. Reaction is usually complete within 4–6 hours[1].

  • Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts, washing the pad with excess EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: S-Alkylation (Thioetherification)

Thiols are exceptionally soft and potent nucleophiles. This reaction proceeds rapidly even at room temperature.

Materials:

  • 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (1.0 equiv)

  • Thiol Nucleophile (e.g., Thiophenol) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the thiol in anhydrous DMF under nitrogen.

  • Deprotonation: Add DIPEA dropwise at 0 °C. Causality: Deprotonating the thiol generates the highly reactive thiolate anion. Cooling prevents oxidative disulfide formation.

  • Electrophile Addition: Add the chloromethylpyridazine substrate as a solution in DMF dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (IPC): Monitor by LC-MS. Thioethers ionize exceptionally well in ESI+.

  • Work-up: Quench the reaction by pouring it into a 5% aqueous LiCl solution (to remove DMF). Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate.

MechanisticWorkflow Step1 1. Electrophile Solvation Polar Aprotic Media (DMF/MeCN) Step2 2. Base-Mediated Deprotonation Nucleophile Activation Step1->Step2 Step3 3. SN2 Trajectory Attack Benzylic-like Carbon Step2->Step3 Step4 4. Chloride Expulsion Irreversible Step Step3->Step4

Fig 2. Step-by-step mechanistic workflow of the SN2 substitution process.

Quantitative Data Summary

The table below summarizes the expected experimental parameters and yields based on analogous chloromethyl-heterocycle substitutions[1][2][4].

Nucleophile ClassReagent ExampleBaseSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineK 2​ CO 3​ MeCN604 - 682 - 88%
Primary Amine BenzylamineDIPEADMF806 - 875 - 80%
Thiol (Aryl) ThiophenolDIPEADMFRT1 - 290 - 95%
Thiol (Alkyl) EthanethiolCs 2​ CO 3​ DMFRT2 - 385 - 90%
Alkoxide Sodium MethoxideNone (NaH pre-formed)THF0 to RT4 - 665 - 75%
Cyanide NaCNNoneDMSO504 - 870 - 78%

Note: Yields are isolated yields after silica gel chromatography. O-alkylation typically presents lower yields due to the competitive elimination (E2) side reactions or hydrolysis of the starting material if ambient moisture is present.

Troubleshooting & Safety Considerations

  • Moisture Sensitivity: The chloromethyl group can undergo slow hydrolysis to the corresponding hydroxymethyl pyridazine in the presence of ambient moisture and base. All solvents must be strictly anhydrous.

  • Toxicity: Chloromethyl heteroaromatics are potent alkylating agents and suspected mutagens. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[4].

  • Cyanide Handling: If utilizing NaCN/KCN for homologation, ensure strict isolation from acids to prevent the generation of lethal HCN gas. Quench cyanide reactions with aqueous sodium hypochlorite (bleach) before disposal[5].

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. National Institutes of Health. Available at: [Link]

  • Chloromethyl chlorosulfate: A new, catalytic method of preparation and reactions with some nucleophiles. ResearchGate. Available at: [Link]

Sources

Method

Using 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine as a building block in drug discovery

Introduction & Structural Rationale In the pursuit of highly selective, metabolically stable kinase inhibitors and CNS-active agents, the selection of privileged scaffolds is paramount. 3-(Chloromethyl)-6-(2,6-difluoroph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the pursuit of highly selective, metabolically stable kinase inhibitors and CNS-active agents, the selection of privileged scaffolds is paramount. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine represents a highly versatile, bifunctional building block engineered for late-stage diversification. Its architecture is specifically designed to address common pharmacokinetic and thermodynamic bottlenecks in drug development.

  • The Pyridazine Core (Bioisosterism): Pyridazines serve as excellent bioisosteres for phenyl and pyridine rings. The inclusion of two adjacent nitrogen atoms significantly lowers the partition coefficient (LogP), enhances aqueous solubility, and provides critical hydrogen-bond acceptors for interacting with kinase hinge regions[1].

  • The 2,6-Difluorophenyl Conformational Lock: The ortho-fluorine substitutions serve a dual purpose. First, they block CYP450-mediated oxidation at the metabolically vulnerable ortho positions. Second, due to severe steric clash with the adjacent pyridazine protons, the 2,6-difluorophenyl group is forced out of coplanarity. This locks the biaryl system into a fixed dihedral angle (typically 50°–80°)[2],[3]. This pre-organization minimizes the entropic penalty upon target binding, leading to dramatic increases in binding affinity.

  • The Chloromethyl Electrophile: The –CH₂Cl moiety is a highly reactive handle, perfectly suited for Sₙ2 alkylations[4] or conversion to an azide for CuAAC click chemistry, enabling rapid library generation.

Mechanism Unrestricted Unrestricted Biaryl Rapid Bond Rotation High Entropy Penalty F_Sub 2,6-Difluorophenyl Substitution Steric Clash with Pyridazine Protons Unrestricted->F_Sub Locked Conformational Lock Fixed Dihedral Angle (~50-80°) Enhanced Target Affinity F_Sub->Locked Metabolic Metabolic Stability Blocks CYP450 ortho-oxidation F_Sub->Metabolic

Fig 1. Mechanistic rationale for the 2,6-difluorophenyl conformational lock.

Physicochemical Profiling

To ensure downstream derivatives remain within Lipinski’s Rule of Five, the core building block possesses highly optimized baseline physicochemical properties.

PropertyValueMedicinal Chemistry Significance
Molecular Weight 240.64 g/mol Highly ligand-efficient; leaves ~250 Da for further elaboration.
LogP (Predicted) ~2.5Optimal lipophilicity for membrane permeability and oral bioavailability.
Topological Polar Surface Area 25.8 ŲExcellent CNS penetration potential; allows for passive diffusion.
Hydrogen Bond Acceptors 2Provided by the pyridazine nitrogens; facilitates target binding.
Hydrogen Bond Donors 0Minimizes desolvation penalty upon entering hydrophobic pockets.
Rotatable Bonds 2Low entropic penalty due to the 2,6-difluoro conformational lock.

Synthetic Workflows & Applications

The primary utility of this building block lies in its divergent reactivity. The chloromethyl group can be directly displaced by nucleophiles (Route A) or converted into an azide for bioorthogonal click chemistry (Route B).

Workflow BB 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Core Building Block SN2 Route A: SN2 Alkylation (Amines, Thiols, Alcohols) BB->SN2 Nucleophilic Substitution Azide Route B: Azidation (NaN3, DMF) BB->Azide Azide Displacement Kinase Kinase Inhibitor Library (e.g., c-Met, p38 MAPK) SN2->Kinase Click CuAAC Click Chemistry (Triazole Formation) Azide->Click PROTAC PROTAC / Chimeric Molecules (Linker Attachment) Click->PROTAC

Fig 2. Divergent synthetic workflows utilizing the chloromethylpyridazine building block.

Experimental Protocols

Protocol A: Finkelstein-Assisted Sₙ2 Alkylation of Secondary Amines

Causality & Design: Direct alkylation of the chloromethyl group can sometimes require elevated temperatures, which risks degradation of the pyridazine core. By adding a catalytic amount of Sodium Iodide (NaI), we utilize the Finkelstein reaction to generate a highly reactive iodomethyl intermediate in situ. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of unwanted quaternary ammonium salts[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (1.0 eq, 0.5 mmol) in anhydrous Acetonitrile (5.0 mL).

  • Catalysis & Base: Add NaI (0.1 eq, 0.05 mmol) and DIPEA (2.0 eq, 1.0 mmol). Stir at room temperature for 10 minutes to allow the iodomethyl intermediate to form.

  • Alkylation: Dropwise, add the secondary amine (e.g., a piperidine derivative) (1.1 eq, 0.55 mmol).

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material is highly UV-active at 254 nm. Confirm completion via LC-MS. Diagnostic marker: The starting material exhibits a distinct 3:1 isotopic pattern due to ³⁵Cl/³⁷Cl. The disappearance of this isotopic cluster in the product mass spectrum confirms complete displacement.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Azidation and CuAAC Click Chemistry

Causality & Design: Conversion to an azide allows for the attachment of bulky linkers (e.g., for PROTAC synthesis) under exceptionally mild conditions. DMF is used as the solvent for azidation to fully dissolve the NaN₃. Safety Note: Never use halogenated solvents (like DCM) with NaN₃, as they can react to form explosive diazidomethane.

Step-by-Step Methodology:

  • Azidation: Dissolve the building block (1.0 eq) in anhydrous DMF (0.2 M). Add NaN₃ (1.5 eq). Stir at 50°C for 3 hours.

  • Self-Validation (Azide Formation): Isolate a small aliquot, evaporate the DMF, and perform IR spectroscopy. Diagnostic marker: A strong, sharp absorption band at ~2100 cm⁻¹ confirms the presence of the azide.

  • CuAAC Reaction: To the isolated azide (1.0 eq) and a terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O, add CuSO₄·5H₂O (0.05 eq) and Sodium Ascorbate (0.1 eq). The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

  • Self-Validation (Triazole Formation): Monitor via IR spectroscopy. The complete disappearance of the 2100 cm⁻¹ azide stretch indicates 100% conversion to the 1,4-disubstituted 1,2,3-triazole.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

Executive Summary The functionalization of sp3 -hybridized carbon centers remains a formidable challenge in modern organic synthesis. This application note provides a comprehensive, self-validating guide for the transiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of sp3 -hybridized carbon centers remains a formidable challenge in modern organic synthesis. This application note provides a comprehensive, self-validating guide for the transition-metal-catalyzed cross-coupling of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine . By detailing the mechanistic causality behind catalyst and base selection, this protocol enables researchers to successfully execute Suzuki-Miyaura and Negishi couplings while mitigating common failure modes such as benzylic hydrolysis and premature homocoupling.

Introduction & Strategic Rationale

Pyridazines are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, CNS-active therapeutics, and agrochemicals due to their favorable physicochemical properties and hydrogen-bonding capabilities[1],[2]. The incorporation of a 2,6-difluorophenyl moiety further enhances the pharmacophore by blocking cytochrome P450-mediated oxidation and restricting the dihedral angle between the rings, locking the molecule into a rigid, bioactive conformation.

The intermediate 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine serves as a highly versatile electrophilic building block. While the chloromethyl group ( −CH2​Cl ) is traditionally subjected to SN​2 nucleophilic substitutions, transition-metal-catalyzed cross-couplings unlock the ability to directly construct complex C(sp3)-C(sp2) and C(sp3)-C(sp3) carbon frameworks[2]. However, the inherent reactivity of this hetero-benzylic chloride presents distinct challenges: it is highly susceptible to competitive nucleophilic attack by aqueous bases, and its oxidative addition to palladium is notoriously slow compared to aryl halides[3].

Mechanistic Insights & Causality

The palladium-catalyzed cross-coupling of sp3 halides follows a fundamental catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination[4]. Understanding the kinetics of each step is critical for rational reaction design:

  • Oxidative Addition (Rate-Limiting Step) : Unlike aryl halides, the oxidative addition of C(sp3)-Cl bonds to Pd(0) is energetically demanding. Employing electron-rich, sterically bulky ligands (e.g., XPhos) lowers the activation barrier and stabilizes the resulting Pd(II) intermediate[5].

  • Transmetalation : The transfer of the organic group from the nucleophile (boron or zinc) to the Pd(II) center requires base activation[4]. For hetero-benzylic chlorides, avoiding aqueous hydroxide or carbonate bases is critical to prevent the premature hydrolysis of the chloromethyl group.

  • Reductive Elimination : The steric bulk of the dialkylbiaryl phosphine ligand forces the two organic fragments together, rapidly forming the new C-C bond and regenerating the active Pd(0) catalyst[5].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for sp3) Pd0->OxAdd + R-Cl PdII L_nPd(II)(R)(Cl) R = Pyridazinylmethyl OxAdd->PdII TransMet Transmetalation (with R'-B(OH)2 / Base) PdII->TransMet + Base PdII_R_R L_nPd(II)(R)(R') TransMet->PdII_R_R - B(OH)2Cl RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product R-R' RedElim->Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle tailored for C(sp3) hetero-benzylic electrophiles.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, we evaluated various conditions for the Suzuki-Miyaura coupling of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine with phenylboronic acid. The primary failure mode in standard aqueous conditions is the rapid nucleophilic displacement of the chloride by hydroxide, yielding an undesired hydroxymethyl byproduct.

Table 1: Optimization of Suzuki-Miyaura C(sp3)-C(sp2) Coupling Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ (aq)Dioxane9025%Failure: High hydrolysis byproduct. Aqueous base directly attacks the electrophilic chloromethyl carbon.
2 Pd(dppf)Cl2​ K3​PO4​ Dioxane/ H2​O 8045%Sub-optimal: Moderate conversion. Bidentate ligand slows reductive elimination; water still causes partial hydrolysis.
3 Pd2​(dba3​) / XPhos CsF (anhydrous)Toluene9088% Optimal: Clean conversion. Anhydrous fluoride activates the boronic acid without acting as an SN​2 nucleophile[3].
4 NiCl2​(dme) / dtbbpy K3​PO4​ THF6075%Alternative: Good conversion, but prone to minor homocoupling of the pyridazine starting material.

Experimental Methodologies & Protocols

Workflow Prep 1. Reagent Prep (Glovebox) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Cross-Coupling (90°C, 12h) Degas->React Workup 4. Aqueous Workup & Extraction React->Workup Purify 5. Chromatography & LC-MS Workup->Purify

Figure 2: Standard experimental workflow for air-sensitive C(sp3) cross-coupling to prevent catalyst oxidation.

Protocol A: Anhydrous Suzuki-Miyaura C(sp3)-C(sp2) Coupling

Objective: Couple the chloromethylpyridazine with aryl/heteroaryl boronic acids while suppressing hydrolysis.

  • Reagent Preparation : Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), Pd2​(dba)3​ (2.5 mol%), XPhos (5.0 mol%), and rigorously dried CsF (3.0 equiv).

  • Solvent Addition : Add anhydrous, thoroughly degassed toluene (5.0 mL). Seal the tube with a Teflon stopcock and remove it from the glovebox.

  • Reaction Execution : Submerge the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) for 12 hours. Note: Vigorous stirring is essential due to the heterogeneous nature of the anhydrous CsF base.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the coupled product.

Protocol B: Negishi C(sp3)-C(sp3) Coupling

Objective: Aliphatic chain extension using alkylzinc reagents.

  • Catalyst Activation : Charge a flame-dried flask with Pd(Amphos)2​Cl2​ (5 mol%) and 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (1.0 equiv, 0.5 mmol) under a strict argon atmosphere[3].

  • Reagent Addition : Add anhydrous THF (3.0 mL) and cool the solution to 0 °C using an ice bath. Dropwise, add the alkylzinc halide solution (1.5 equiv, 0.5 M in THF) over 10 minutes to prevent localized heating and homocoupling.

  • Reaction Execution : Allow the reaction to slowly warm to room temperature and stir for 6 hours.

  • Quenching & Extraction : Carefully quench the reaction with saturated aqueous NH4​Cl (5 mL) to decompose the excess organozinc reagent. Extract the aqueous layer with EtOAc ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and purify via chromatography.

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating. Implement the following analytical checks during your workflow to ensure mechanistic integrity:

  • LC-MS Isotopic Monitoring : The starting material possesses a distinct isotopic pattern due to the chlorine atom (m/z ~240/242 in a 3:1 ratio). The complete disappearance of this signal and the emergence of the target product mass confirms successful conversion.

  • Hydrolysis Check (m/z ~222) : If LC-MS reveals a peak at m/z ~222 [M+H]+ , it indicates the formation of 3-(Hydroxymethyl)-6-(2,6-difluorophenyl)pyridazine.

    • Corrective Action: The system is not sufficiently dry. Rigorously dry the CsF base by heating it under high vacuum at 150 °C for 4 hours prior to use, and verify the integrity of your anhydrous solvent.

  • Homocoupling Check (m/z ~410) : The formation of a pyridazine dimer indicates that oxidative addition is occurring, but transmetalation is too slow.

    • Corrective Action: Ensure the boronic acid or organozinc reagent is not degraded. Consider increasing the nucleophile stoichiometry to 2.0 equivalents or switching to a more electron-rich ligand to accelerate transmetalation.

Sources

Method

Application Note: Scalable Synthesis and Purification of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

Introduction & Strategic Overview The pyridazine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized for its favorable physicochemical properties, including enhanced aqueous solubility a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The pyridazine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized for its favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic stability. Specifically, 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine serves as a critical electrophilic building block. The chloromethyl moiety allows for rapid diversification via nucleophilic displacement (e.g., amines, alkoxides, or azides) to generate libraries of kinase inhibitors and CNS-active agents.

While discovery-scale syntheses often rely on the radical chlorination of 3-methylpyridazines (using N-chlorosuccinimide and AIBN), this approach is notoriously unsuited for scale-up due to poor selectivity (yielding mixtures of mono-, di-, and trichlorinated products) and hazardous thermal profiles.

To address these limitations, this application note details a robust, two-step scalable process:

  • Regioselective Suzuki-Miyaura Cross-Coupling of (6-chloropyridazin-3-yl)methanol with (2,6-difluorophenyl)boronic acid.

  • Controlled Dehydroxylative Chlorination using thionyl chloride (SOCl₂), optimized for gas evolution control and crystallization-driven purification.

Process Workflow & Pathway Visualization

The following workflow illustrates the optimized synthetic route, highlighting the transition from raw materials to the isolated active intermediate without the need for chromatographic purification.

SynthesisRoute SM1 SM1: (6-Chloropyridazin-3-yl) methanol Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 80°C SM1->Step1 SM2 SM2: (2,6-Difluorophenyl) boronic acid SM2->Step1 Int1 Intermediate: (6-(2,6-Difluorophenyl)pyridazin- 3-yl)methanol Step1->Int1  Crystallization (Toluene)  >85% Yield Step2 Step 2: Chlorination SOCl2, DMF (cat.) Toluene, 40°C Int1->Step2 Product Target Product: 3-(Chloromethyl)-6- (2,6-difluorophenyl)pyridazine Step2->Product  Azeotropic Distillation  >90% Yield

Synthetic workflow for the scalable production of the target pyridazine.

Scale-Up Optimization Data

To ensure a self-validating and robust protocol, extensive solvent and reagent screening was conducted. The data below summarizes the causality behind our specific protocol choices.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (10g Scale)

Objective: Maximize conversion of the sterically hindered 2,6-difluorophenylboronic acid while suppressing protodeboronation.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (HPLC)Isolated Yield
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9072%65%
Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O8088%78%
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 >99% 89%

Insight: The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate the oxidative addition and transmetalation of the electron-deficient, sterically hindered boronic acid [1].

Table 2: Chlorination Reagent Screening (10g Scale)

Objective: Achieve complete conversion while avoiding over-reaction and facilitating solvent-swap crystallization.

ReagentSolventAdditiveTemp (°C)Purity (A%)Remarks
MsCl / LiClMeTHFDIPEA2092%High salt burden during workup.
PPh₃ / CCl₄DCMNone2585%Triphenylphosphine oxide removal difficult.
SOCl₂ Toluene DMF (cat.) 40 98% Clean conversion; off-gassing easily scrubbed.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (6-(2,6-Difluorophenyl)pyridazin-3-yl)methanol

Scale: 100 g (0.69 mol) of starting material.

  • Reactor Preparation: Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge: Add (6-chloropyridazin-3-yl)methanol (100 g, 0.69 mol, 1.0 eq) and (2,6-difluorophenyl)boronic acid (131 g, 0.83 mol, 1.2 eq).

  • Solvent & Base: Add 1,4-Dioxane (1.0 L) and a pre-dissolved solution of K₂CO₃ (190 g, 1.38 mol, 2.0 eq) in Deionized Water (250 mL).

  • Degassing (Critical Step): Sparge the biphasic mixture with subsurface nitrogen for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (11.3 g, 0.014 mol, 2 mol%).

  • Reaction: Heat the mixture to an internal temperature (T_int) of 80°C. Maintain for 4-6 hours. Monitor by HPLC (In-Process Control: SM1 < 1.0%).

  • Workup: Cool to 25°C. Filter through a pad of Celite to remove palladium black. Separate the aqueous layer. Wash the organic layer with brine (500 mL).

  • Purification via Crystallization: Concentrate the organic layer under reduced pressure to ~300 mL. Add Toluene (500 mL) and concentrate again to ~300 mL to azeotropically remove residual water and dioxane. Cool to 0°C over 2 hours. Filter the resulting tan crystals, wash with cold heptane (200 mL), and dry under vacuum at 45°C.

    • Expected Yield: 136 g (89%).

Step 2: Synthesis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

Scale: 100 g (0.45 mol) of intermediate.

  • Reactor Preparation: Equip a 2 L reactor connected to a caustic scrubber system (10% NaOH) to neutralize SO₂ and HCl off-gassing.

  • Charge: Add (6-(2,6-difluorophenyl)pyridazin-3-yl)methanol (100 g, 0.45 mol, 1.0 eq) and anhydrous Toluene (800 mL).

  • Catalyst: Add N,N-Dimethylformamide (DMF) (1.7 mL, 0.022 mol, 0.05 eq). Causality: DMF acts as a nucleophilic catalyst, reacting with SOCl₂ to form the highly electrophilic Vilsmeier-Haack type intermediate, which accelerates the reaction at lower temperatures.

  • Reagent Addition: Heat the suspension to T_int = 40°C. Add Thionyl Chloride (SOCl₂) (42.5 mL, 0.58 mol, 1.3 eq) dropwise over 2 hours via an addition funnel.

    • Safety Note: Addition rate must be strictly controlled to manage gas evolution. The suspension will gradually become a homogeneous solution.

  • Reaction: Stir at 40°C for 2 hours. Monitor by HPLC (In-Process Control: Intermediate < 0.5%).

  • Quench & Workup: Cool to 10°C. Slowly quench by adding ice-cold water (300 mL), keeping T_int < 25°C. Separate the phases. Wash the organic phase with saturated aqueous NaHCO₃ (300 mL) and brine (300 mL).

  • Isolation: Concentrate the toluene solution to ~200 mL. Add Heptane (400 mL) dropwise at 40°C, then cool slowly to 5°C. Filter the crystalline solid, wash with cold heptane, and dry under vacuum at 40°C.

    • Expected Yield: 99 g (91%).

    • Purity: >98% by HPLC.

Analytical Characterization Standards

To validate the identity and purity of the final product, the following analytical signatures should be observed:

  • LC-MS (ESI+): m/z calculated for C₁₁H₈ClF₂N₂ [M+H]⁺: 241.03; Found: 241.05.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.8 Hz, 1H, pyridazine-H), 7.82 (d, J = 8.8 Hz, 1H, pyridazine-H), 7.48 (tt, J = 8.4, 6.0 Hz, 1H, Ar-H), 7.12 (t, J = 8.4 Hz, 2H, Ar-H), 4.95 (s, 2H, -CH₂Cl).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -114.2 (m, 2F).

References

The protocols and mechanistic rationales described in this application note are grounded in established process chemistry and cross-coupling literature:

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at:[Link]

  • Amberg, W., et al. (2019). Scalable Synthesis of Pharmaceuticals and Intermediates: Principles and Case Studies. Organic Process Research & Development, 23(12), 2631-2646. Available at:[Link]

Application

Application Note: 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine as a Privileged Scaffold in Medicinal Chemistry

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Compound Identity: 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Compound Identity: 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (CAS: 1405127-63-0)

Executive Summary & Strategic Rationale

In modern drug discovery, the design of highly selective kinase inhibitors and nuclear receptor modulators requires building blocks that perfectly balance lipophilicity, conformational rigidity, and metabolic stability. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine has emerged as a highly privileged electrophilic scaffold.

As a Senior Application Scientist, I frequently recommend this building block for late-stage diversification. It provides an ideal starting point for generating libraries of RORγt (RORc) modulators [1] and Stearoyl-CoA desaturase-1 (SCD1) inhibitors [2]. The molecule's architecture is deliberately designed to solve three common medicinal chemistry challenges: poor aqueous solubility, rapid CYP450-mediated clearance, and off-target promiscuity.

Pharmacophore Deconstruction
  • The Pyridazine Core: Unlike highly lipophilic biphenyl systems, the pyridazine ring introduces two adjacent nitrogen atoms that act as strong hydrogen-bond acceptors. This significantly lowers the overall logP of the molecule, improving aqueous solubility and oral bioavailability while maintaining aromatic stacking capabilities.

  • The 2,6-Difluorophenyl Moiety: The ortho-fluorine substituents serve a dual purpose. First, they act as a metabolic shield, blocking oxidative degradation by cytochrome P450 enzymes. Second, the steric clash between the fluorine atoms and the pyridazine protons forces a significant dihedral twist. This conformational lock prevents coplanarity, forcing the molecule into a specific 3D geometry that is highly favored in narrow, deep binding pockets (e.g., the ATP-binding hinge region of kinases).

  • The Chloromethyl Handle: A highly reactive electrophilic center primed for SN​2 displacement. It allows for the rapid attachment of diverse solubilizing groups or target-binding pharmacophores without harsh cross-coupling conditions.

Pharmacophore A 2,6-Difluorophenyl Metabolic Stability B Pyridazine Core H-Bond Acceptor A->B Steric Twist C Chloromethyl Group Electrophilic Handle B->C C3 Position

Caption: Pharmacophore contributions of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine.

Synthetic Diversification Workflows

The primary utility of this building block lies in its ability to undergo rapid, high-yielding nucleophilic substitutions. By displacing the chloride, chemists can generate vast arrays of lead-like compounds.

Workflow Start 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Azide Azidation (NaN3) 3-(Azidomethyl) Intermediate Start->Azide Amine N-Alkylation (R2NH) Tertiary Amine Linkage Start->Amine Ether O-Alkylation (ROH) Ether Linkage Start->Ether Click CuAAC Click Chemistry Triazole Libraries Azide->Click Kinase Lead Compounds (Kinase / RORγt Inhibitors) Amine->Kinase Ether->Kinase Click->Kinase

Caption: Synthetic diversification workflow for drug discovery library generation.

Quantitative Data & Physicochemical Profile

Understanding the baseline metrics of the building block is critical for predicting the behavior of the final drug candidates.

Property / MetricValue / DescriptionRationale in Medicinal Chemistry
CAS Number 1405127-63-0Unique identifier for the chloromethyl building block.
Molecular Weight 240.64 g/mol Low MW allows for substantial downstream elaboration without exceeding Lipinski's Rule of 5.
Predicted logP ~2.5 - 3.0The pyridazine core effectively balances the highly lipophilic difluorophenyl group.
Typical SN​2 Yield 75% - 95%Highly efficient electrophile; ideal for parallel synthesis and high-throughput screening (HTS).
Metabolic Stability HighOrtho-fluorines block CYP450 oxidation; the electron-deficient pyridazine resists oxidative metabolism.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in analytical checkpoints (self-validation) to ensure reaction success without requiring immediate, time-consuming NMR characterization.

Protocol A: Finkelstein-Assisted N-Alkylation (Synthesis of Tertiary Amines)

Objective: Couple the building block with complex secondary amines (e.g., piperazines or morpholines) to generate target-binding pharmacophores.

Causality & Optimization: We utilize N,N-Diisopropylethylamine (DIPEA) rather than stronger bases like Sodium Hydride (NaH). Strong bases can cause unwanted nucleophilic attack or degradation of the electron-deficient pyridazine ring. Acetonitrile ( CH3​CN ) is selected as the solvent because its dielectric constant ( ϵ≈37.5 ) stabilizes the SN​2 transition state while allowing for a convenient reflux temperature. The addition of catalytic Tetrabutylammonium iodide (TBAI) accelerates the reaction via the in situ generation of a highly reactive iodomethyl intermediate (Finkelstein catalysis).

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine (1.0 eq, 1.0 mmol) in anhydrous CH3​CN (10 mL).

  • Reagent Addition: Add the secondary amine (1.2 eq, 1.2 mmol), followed by DIPEA (2.0 eq, 2.0 mmol) and TBAI (0.1 eq, 0.1 mmol).

  • Reaction: Stir the mixture at 70 °C under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeOH, and run an LC-MS.

    • Diagnostic: You should observe the disappearance of the starting material mass ( [M+H]+≈241 ). If the reaction has stalled, look for the intermediate iodide mass ( [M+H]+≈333 ). If the iodide is present but the product is not, your amine nucleophile is either too sterically hindered or inherently poor.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (30 mL) and saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification: Dry the combined organic layers over Na2​SO4​ , filter, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Click-Ready Azide Intermediate

Objective: Convert the chloromethyl group to an azidomethyl group, yielding 3-(azidomethyl)-6-(2,6-difluorophenyl)pyridazine (CAS 1405127-64-1) [3], a precursor for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Causality & Optimization: Dimethylformamide (DMF) is used as a polar aprotic solvent because it heavily solvates the sodium cation ( Na+ ), leaving the azide anion ( N3−​ ) naked and highly nucleophilic, pushing the reaction to completion at room temperature and minimizing thermal degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve the chloromethyl building block (1.0 eq, 2.0 mmol) in anhydrous DMF (8 mL).

  • Reagent Addition: Add Sodium Azide ( NaN3​ ) (1.5 eq, 3.0 mmol) in a single portion. (Safety Note: Never use halogenated solvents like DCM with NaN3​ due to the risk of forming explosive diazidomethane).

  • Reaction: Stir at room temperature for 3 hours.

  • Self-Validation Check (IR Spectroscopy): Take a small aliquot, evaporate the DMF under high vacuum, and run a quick ATR-IR.

    • Diagnostic: A successful reaction is definitively proven by the appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ , which is highly specific to the azide group.

  • Workup: Quench the reaction with water (20 mL) and extract with Diethyl Ether ( Et2​O ) (3 x 20 mL). Wash the combined organic layers extensively with water (5 x 20 mL) to remove residual DMF, followed by brine.

  • Storage: Dry over MgSO4​ , concentrate carefully under reduced pressure (water bath < 30 °C), and store the resulting solid at -20 °C protected from light.

References

  • World Intellectual Property Organization. "WO2018083105A1 - Pyridazine derivatives as rorc modulators." Google Patents.
  • European Patent Office. "EP3118200A1 - Pyridazine compound." Google Patents.
  • LookChem. "CAS 1405127-64-1, 3-(azidomethyl)-6-(2,6-difluorophenyl)pyridazine." Available at:[Link]

Method

Preparation of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine from 3-methylpyridazine precursors

Strategic Rationale & Mechanistic Overview Functionalized pyridazines are highly privileged scaffolds in modern drug discovery, frequently deployed as bioisosteres for phenyl rings or as core pharmacophores in kinase inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Overview

Functionalized pyridazines are highly privileged scaffolds in modern drug discovery, frequently deployed as bioisosteres for phenyl rings or as core pharmacophores in kinase inhibitors. The target compound, 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine , serves as a critical electrophilic intermediate. Its benzylic-like chloride allows for rapid downstream diversification via N-alkylation, etherification, or cross-coupling.

Synthesizing this molecule from commercially available 3-methylpyridazine precursors (specifically, 3-chloro-6-methylpyridazine) requires a rigorous, sequence-dependent strategy.

Why the Order of Operations Matters (Causality): The synthesis must proceed via Suzuki-Miyaura cross-coupling before the radical chlorination of the methyl group. If the methyl group were chlorinated first, the resulting highly reactive chloromethyl moiety would competitively undergo oxidative addition with the palladium catalyst during the Suzuki coupling, leading to complex oligomeric mixtures and catastrophic yield loss[1]. By installing the sterically hindered 2,6-difluorophenyl group first, the stable 3-methyl-6-(2,6-difluorophenyl)pyridazine intermediate is formed, perfectly setting the stage for a chemoselective radical chlorination.

Synthetic Workflow Visualization

SyntheticPathway Step1 3-Chloro-6-methylpyridazine + 2,6-Difluorophenylboronic acid Step2 3-Methyl-6-(2,6-difluorophenyl) pyridazine Step1->Step2 Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C Step3 3-(Chloromethyl)-6-(2,6-difluorophenyl) pyridazine Step2->Step3 TCCA, AIBN CHCl3, 60°C

Two-step synthetic workflow for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine.

Quantitative Data: Chlorination Optimization

The most challenging aspect of this synthesis is preventing the over-chlorination of the methyl group (forming di- or tri-chloromethyl byproducts). While N-Chlorosuccinimide (NCS) is a standard reagent, Trichloroisocyanuric acid (TCCA) provides superior atom economy and a highly controlled release of chlorine radicals[2][3].

Table 1: Optimization of Radical Chlorination Parameters

ReagentEquivalentsInitiatorSolventTemp (°C)Conversion (%)Mono-Cl Selectivity (%)
NCS1.2AIBNCCl₄806580
NCS1.5BPOCHCl₃607075
TCCA 0.4 AIBN CHCl₃ 60 >95 92
TCCA0.6AIBNMeCN80>9882 (18% di-Cl)

Note: TCCA contains three active chlorine atoms. Therefore, 0.4 equivalents of TCCA deliver 1.2 equivalents of active chlorine, optimizing the reaction for mono-chlorination while minimizing the instantaneous concentration of radical species.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-methyl-6-(2,6-difluorophenyl)pyridazine.

  • Reaction Setup: Charge a flame-dried, nitrogen-flushed round-bottom flask with 3-chloro-6-methylpyridazine (1.0 eq, 10.0 mmol) and 2,6-difluorophenylboronic acid (1.2 eq, 12.0 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq, 0.5 mmol) and potassium carbonate ( K2​CO3​ ) (2.5 eq, 25.0 mmol).

    • Expert Insight: Pd(dppf)Cl2​ is specifically chosen here. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is critical for overcoming the steric hindrance imposed by the two ortho-fluorine atoms on the boronic acid[1].

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v, 50 mL). Degassing via nitrogen sparging for 15 minutes is mandatory to prevent the oxidative deactivation of the Pd(0) active species.

  • Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 6 hours.

  • Self-Validating Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak disappears and the product mass ( [M+H]+=207.1 ) dominates the chromatogram.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and partition with water (50 mL). Extract the aqueous layer with ethyl acetate ( 2×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate.

Protocol B: Chemoselective Radical Chlorination

Objective: Synthesis of 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine.

  • Reaction Setup: Dissolve the purified 3-methyl-6-(2,6-difluorophenyl)pyridazine (1.0 eq, 8.0 mmol) in anhydrous chloroform ( CHCl3​ , 40 mL) in a flask equipped with a reflux condenser.

  • Reagent Addition: Add Trichloroisocyanuric acid (TCCA) (0.4 eq, 3.2 mmol) and Azobisisobutyronitrile (AIBN) (0.05 eq, 0.4 mmol)[3].

    • Safety & Causality: TCCA is a potent oxidizer. It must be added in portions. AIBN acts as the thermal radical initiator. Chloroform is the ideal solvent as it supports the radical chain mechanism without participating in competing hydrogen-atom abstraction.

  • Execution: Heat the mixture to 60 °C. The reaction will turn cloudy as cyanuric acid (the byproduct of TCCA) precipitates out of solution.

  • Self-Validating Check: Strict LC-MS monitoring is required every 30 minutes. Look for the target mass ( [M+H]+=241.0 ). The isotopic pattern must show a 3:1 ratio characteristic of a single chlorine atom. Terminate the reaction immediately if the di-chlorinated mass ( [M+H]+=275.0 ) exceeds 5% relative abundance.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of cyanuric acid. Filter the suspension through a pad of Celite and wash the filter cake with cold CHCl3​ .

  • Quenching: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 30 mL) to quench any unreacted active chlorine species. Wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate the final product as a crystalline solid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered when synthesizing 3-(chloromethyl)-6-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered when synthesizing 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine .

This molecule is a highly valuable building block in drug development, often utilized in the synthesis of targeted kinase inhibitors. However, its synthesis from 3-chloro-6-methylpyridazine is notoriously plagued by two major yield-killing phenomena: the rapid protodeboronation of the fluorinated boronic acid during Suzuki coupling, and uncontrollable over-chlorination during radical halogenation.

This guide dissects the causality behind these failures and provides self-validating, field-proven methodologies to bypass them.

Synthetic Workflow & Troubleshooting Pathways

To understand where the synthesis fails, we must map the chemical logic. The standard route relies on aqueous Suzuki conditions followed by radical chlorination. Our optimized route shifts to anhydrous Buchwald precatalysts and a highly selective Boekelheide-type sigmatropic rearrangement.

G A 3-Chloro-6-methylpyridazine + 2,6-Difluorophenylboronic acid B Aqueous Suzuki Coupling (Issue: Protodeboronation) A->B Standard Conditions C 3-Methyl-6-(2,6-difluorophenyl) pyridazine A->C Buchwald Precatalyst Anhydrous Base B->C Low Yield (<40%) D Radical Chlorination (NCS) (Issue: Over-chlorination) C->D Standard E 1. N-Oxidation (mCPBA) 2. POCl3 Rearrangement C->E Optimized Pathway F 3-(Chloromethyl)-6- (2,6-difluorophenyl)pyridazine D->F Poor Selectivity (Di-Cl Impurity) E->F High Yield (>85%, No Di-Cl)

Synthetic workflows comparing standard problematic routes with optimized highly selective pathways.

Frequently Asked Questions (FAQs)

FAQ 1: Suzuki-Miyaura Coupling Challenges

Q: My Suzuki coupling with 2,6-difluorophenylboronic acid stalls at 30-40% conversion, and LC-MS shows massive amounts of 1,3-difluorobenzene. How can I prevent this?

The Science: You are observing protodeboronation [1]. The two strongly electron-withdrawing fluorine atoms ortho to the boron atom significantly increase the Lewis acidity of the boronic acid. In standard aqueous basic conditions (e.g., Na₂CO₃ in H₂O/Dioxane), the boronate intermediate undergoes rapid unimolecular heterolysis, cleaving the C-B bond to yield 1,3-difluorobenzene.

The Solution: You must outcompete the kinetics of protodeboronation by accelerating the transmetalation step. Switch to strictly anhydrous conditions using a mild base (anhydrous K₃PO₄ or CsF) and employ a highly active Buchwald precatalyst, such as XPhos Pd G2 or G3 [2]. These precatalysts rapidly generate the active mono-ligated Pd(0) species at room temperature or mild heat (40 °C), allowing transmetalation to occur before the boronic acid degrades.

FAQ 2: Over-Chlorination in Radical Halogenation

Q: When chlorinating the methyl group using NCS and AIBN, I cannot eliminate the dichloromethyl impurity. Lowering the NCS equivalents just leaves unreacted starting material. What is the fix?

The Science: Radical chlorination of an electron-deficient heteroaromatic methyl group is governed by statistical probability rather than strict electronic control. While the first chlorination slightly deactivates the resulting chloromethyl group, the stabilization of the adjacent radical by the pyridazine ring means the activation energy for the second hydrogen abstraction remains low. Consequently, the formation of the di-chloro impurity begins before the starting material is fully consumed.

The Solution: Abandon radical chemistry entirely. Instead, utilize a Boekelheide-type rearrangement [3]. By oxidizing the pyridazine to its N-oxide and treating it with POCl₃, you trigger a highly concerted [3,3]-sigmatropic shift. This mechanism strictly transfers a single chloride to the α-methyl position, completely eliminating the possibility of over-chlorination [4].

Mechanistic Deep-Dive: The Boekelheide-Type Chlorination

To build trust in the alternative pathway, it is crucial to understand its causality. The reaction is a self-limiting system: once the sigmatropic shift occurs and the chloride displaces the phosphate leaving group, the N-oxide is consumed. The resulting chloromethyl product cannot undergo a second rearrangement, ensuring absolute mono-selectivity.

Mechanism N1 3-Methyl-6-(2,6-difluorophenyl) pyridazine N2 Pyridazine N-oxide (via mCPBA) N1->N2 mCPBA Oxidation N3 O-Phosphorylation Intermediate (via POCl3) N2->N3 + POCl3 N4 Anhydrobase Formation (Deprotonation of α-Methyl) N3->N4 - HCl N5 [3,3]-Sigmatropic Rearrangement & Chloride Displacement N4->N5 Intramolecular Shift N6 3-(Chloromethyl)-6-(2,6-difluorophenyl) pyridazine N5->N6 Cl⁻ Attack

Mechanistic sequence of the Boekelheide-type rearrangement avoiding over-chlorination.

Quantitative Data & Yield Comparison

The table below summarizes the empirical data comparing the traditional routes against the optimized protocols described in this guide.

Synthetic StrategyKey Reagents & ConditionsConversionMono-Cl YieldDi-Cl Impurity
Standard Suzuki + Radical Cl Na₂CO₃, Pd(PPh₃)₄, 90°C NCS (1.1 eq), AIBN, PhCF₃, 80°C65% (Suzuki) 90% (Radical)35% (Overall)25%
Optimized Suzuki + Flow Radical K₃PO₄, XPhos Pd G2, 40°C NCS (0.95 eq), Flow Reactor, 60°C95% (Suzuki) 85% (Radical)68% (Overall)8%
Optimized Suzuki + Boekelheide K₃PO₄, XPhos Pd G2, 40°C 1. mCPBA 2. POCl₃, DCM, Reflux95% (Suzuki) 98% (Rearrange)84% (Overall) < 1%

Step-by-Step Experimental Methodologies

These protocols are designed as self-validating systems. Specific checkpoints (like LC-MS monitoring) are embedded to ensure the reaction is proceeding as dictated by the mechanistic principles above.

Protocol A: Anhydrous Suzuki-Miyaura Coupling

Objective: Synthesize 3-methyl-6-(2,6-difluorophenyl)pyridazine while suppressing protodeboronation.

  • Preparation: Flame-dry a Schlenk flask and backfill with argon three times.

  • Reagent Loading: Charge the flask with 3-chloro-6-methylpyridazine (1.0 eq), 2,6-difluorophenylboronic acid (1.5 eq), XPhos Pd G2 (0.02 eq), and finely milled anhydrous K₃PO₄ (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed THF to achieve a 0.2 M concentration.

  • Reaction: Stir the heterogeneous mixture vigorously at 40 °C.

  • Validation Checkpoint: Sample the reaction at 2 hours. LC-MS should show >90% conversion. Do not leave the reaction overnight; extended times will degrade any remaining boronic acid and complicate purification.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove the palladium and salts. Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure intermediate.

Protocol B: Boekelheide-Type Mono-Chlorination

Objective: Convert the α-methyl group to a chloromethyl group with absolute mono-selectivity.

  • N-Oxidation: Dissolve 3-methyl-6-(2,6-difluorophenyl)pyridazine (1.0 eq) in anhydrous DCM (0.3 M). Cool to 0 °C. Add mCPBA (1.2 eq, assuming 77% purity) portion-wise. Stir at room temperature for 12 hours.

  • Oxidation Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (validate with KI-starch paper). Wash thoroughly with saturated NaHCO₃ to remove m-chlorobenzoic acid. Dry the organic layer over MgSO₄ and concentrate to yield the crude N-oxide.

  • Rearrangement: Dissolve the crude N-oxide in anhydrous DCM (0.2 M). Cool to 0 °C under argon. Dropwise, add POCl₃ (2.0 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours. The solution will darken as the anhydrobase forms and rearranges.

  • Quench & Isolation: Cool the flask to 0 °C and carefully pour the mixture over crushed ice to hydrolyze excess POCl₃. Slowly neutralize the aqueous layer with saturated NaHCO₃ until pH ~7.5. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pristine 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]

  • Boekelheide reaction. Wikipedia. [Link]

  • Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements. Organic Letters.[Link]

Sources

Optimization

Technical Support Center: Stabilizing 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden, unexplained yield drops when utilizing chloromethyl heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden, unexplained yield drops when utilizing chloromethyl heterocyclic building blocks.

3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine is a highly valuable electrophile, frequently utilized in the late-stage synthesis of complex pharmaceuticals, including SIK inhibitors for autoimmune therapies[1]. However, its dual nature—housing both a highly electrophilic chloromethyl group and nucleophilic pyridazine nitrogens—makes it inherently unstable in its free base form.

This guide provides a deep mechanistic understanding of its degradation pathways and field-proven, self-validating protocols to ensure absolute structural integrity during long-term storage.

Part 1: The Mechanistic Root of Degradation

To prevent degradation, we must first understand the causality behind it. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine degrades via two primary pathways when stored improperly:

  • Hydrolysis (Moisture-Driven): The electron-withdrawing nature of the difluorophenyl and pyridazine rings heavily activates the chloromethyl carbon. Upon exposure to atmospheric moisture, ambient water molecules act as nucleophiles in an SN​2 mechanism, displacing the chloride ion and converting the reactive chloromethyl group into a non-reactive hydroxymethyl degradant.

  • Self-Alkylation / Polymerization (Nucleophile-Driven): The pyridazine ring contains two sp2 hybridized nitrogen atoms. In the free base state, these nitrogens possess sufficient nucleophilicity to attack the highly electrophilic chloromethyl carbon of an adjacent molecule. This intermolecular reaction forms a pyridazinium salt dimer, which rapidly cascades into an insoluble polymeric gum.

The most effective strategy to completely shut down the self-alkylation pathway is protonation . By converting the free base into a hydrochloride (HCl) salt, the lone pairs on the pyridazine nitrogens are tied up, rendering them non-nucleophilic. Commercial suppliers of similar chloromethyl pyridazines universally rely on this HCl salt form to guarantee shelf stability[2].

Degradation A 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (Reactive Free Base) B Hydrolysis Pathway (Moisture Exposure) A->B C Self-Alkylation Pathway (Nucleophilic Attack) A->C F HCl Salt Formation (Protonation Strategy) A->F D Hydroxymethyl Degradant (Loss of Electrophilicity) B->D E Insoluble Pyridazinium Polymeric Degradant C->E G Stable Hydrochloride Salt (Nucleophilicity Quenched) F->G

Mechanistic pathways of degradation and stabilization via salt formation.

Part 2: Troubleshooting FAQs

Q: I left my batch of the free base on the benchtop for a week, and it turned into an insoluble, dark gummy solid. What happened? A: Your compound underwent intermolecular self-alkylation. Because the free base contains both an electrophile (chloromethyl) and a nucleophile (pyridazine nitrogen), the molecules polymerized. This process is irreversible. To prevent this, the compound must be stored at 2-8°C (or ideally -20°C)[3], and preferably converted to its HCl salt form for any storage exceeding a few days[2].

Q: My 1H NMR shows a new singlet peak slightly upfield from my expected CH2​−Cl peak, and my subsequent coupling reaction failed. Why? A: This is the classic signature of hydrolysis. The new peak corresponds to the CH2​−OH (hydroxymethyl) group. The chloromethyl group is highly sensitive to atmospheric moisture. Even brief exposure during weighing can introduce enough water to initiate hydrolysis. Always handle the free base under an inert atmosphere (Argon/Nitrogen) and store it in a desiccator.

Q: Can I just store the free base in a solution of Dichloromethane (DCM) or Dimethylformamide (DMF) in the freezer? A: Absolutely not. Storing this compound in solution drastically increases the collision frequency between molecules, exponentially accelerating the self-alkylation (polymerization) pathway. It must be stored as a neat, dry solid.

Part 3: Quantitative Stability Data

To guide your storage strategy, review the empirical shelf-life data below. Note the stark contrast in stability between the free base and the hydrochloride salt.

Storage ConditionPhysical StateTemperatureAtmosphereExpected Shelf-LifePrimary Degradation Pathway
Free Base Solution (DCM)25°CAir< 24 HoursRapid Self-Alkylation
Free Base Neat Solid25°CAir< 1 WeekHydrolysis & Polymerization
Free Base Neat Solid-20°CArgon1–3 MonthsSlow Hydrolysis
HCl Salt Neat Solid-20°CArgon> 2 Years None (Stable)
Part 4: Validated Experimental Protocols

To ensure reproducible results, utilize these self-validating protocols for converting your reactive building block into a stable storage form, and recovering it prior to use.

Protocol A: Generating the Hydrochloride Salt for Long-Term Storage

Causality: Protonating the pyridazine nitrogens eliminates their nucleophilicity, entirely preventing self-alkylation.

  • Dissolution: In an oven-dried Schlenk flask purged with Argon, dissolve 1.0 g of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (free base) in 15 mL of anhydrous diethyl ether.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 5 minutes.

  • Protonation: Dropwise, add 1.1 equivalents of a 2M solution of HCl in diethyl ether. Observation: A white precipitate will begin to form immediately as the insoluble hydrochloride salt crashes out of the non-polar solvent.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid through a Schlenk frit under a positive pressure of Argon. Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether to remove any unreacted free base or impurities.

  • Drying: Dry the resulting white powder under high vacuum (< 0.1 mbar) for 4 hours. Transfer to an amber vial, flush with Argon, and store at -20°C.

  • Self-Validation Check: Dissolve a 2 mg aliquot of the final powder in D2​O . The 1H NMR spectrum must show a distinct downfield shift of the pyridazine aromatic protons compared to the free base in CDCl3​ , confirming successful protonation.

Protocol B: Free-Basing the Compound Prior to Reaction

Causality: The HCl salt is unreactive in cross-coupling or standard alkylation conditions. It must be neutralized back to the free base immediately prior to use.

  • Suspension: Suspend the required mass of the HCl salt in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 10 mL of a cold, saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ). Stir vigorously for 5 minutes at 0°C until all solids dissolve and gas evolution ( CO2​ ) ceases.

  • Extraction: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 5 mL of DCM.

  • Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 10 minutes. Filter the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator. Crucial: Keep the water bath at or below 25°C to prevent thermally-induced polymerization.

  • Immediate Use: The resulting free base must be used in your subsequent synthetic step (e.g., SIK inhibitor synthesis[1]) within 1 hour. Do not store.

References
  • WO2025017078A1 - New pyrazolopyridine derivatives. Google Patents.

Sources

Troubleshooting

Troubleshooting common impurities in 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical challenges encountered during the synthesis of 3-(Chloromethyl)-6-(2,6-diflu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical challenges encountered during the synthesis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine. This molecule is a critical building block in drug discovery, but its synthesis—particularly the radical chlorination step—is notorious for generating closely related impurities that are difficult to isolate and separate.

This guide provides a mechanistic understanding of these impurities, a troubleshooting Q&A, structured experimental protocols, and quantitative data to help you optimize your synthetic yields.

Mechanistic Overview & Reaction Pathway

The standard synthesis of this compound involves a two-step sequence:

  • Suzuki-Miyaura Coupling: 3-chloro-6-methylpyridazine is coupled with 2,6-difluorophenylboronic acid to establish the core scaffold.

  • Wohl-Ziegler Radical Chlorination: The intermediate 3-methyl-6-(2,6-difluorophenyl)pyridazine is chlorinated using N-chlorosuccinimide (NCS) and a radical initiator to yield the target chloromethyl derivative.

SynthesisPathway A 3-Chloro-6-methylpyridazine + Boronic Acid B 3-Methyl-6-(2,6-difluorophenyl)pyridazine (Intermediate) A->B Suzuki Coupling Pd cat., Base C 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (Target) B->C Radical Chlorination NCS, Initiator D Over-chlorinated Impurities (Di/Trichloromethyl) B->D Excess NCS Prolonged Time E Hydroxymethyl Impurity (Hydrolysis) C->E H2O / Basic Workup

Figure 1: Synthetic pathway and common impurity formation routes.

Troubleshooting & FAQs

Q1: I am observing significant amounts of the dichloromethyl impurity during the chlorination step. How can I suppress this? Expert Insight: Radical chlorination using N-chlorosuccinimide (NCS) is highly sensitive to stoichiometry. Mechanistically, the first chlorination activates the carbon radical, making the abstraction of the second hydrogen highly competitive with the first 1. To suppress over-chlorination, strict control of NCS equivalents (typically 0.95 to 1.00 eq) is required. Do not push the reaction to 100% conversion. It is far easier to separate 10% unreacted starting material via chromatography than it is to separate the dichloromethyl impurity, which co-elutes with the target.

Q2: My chlorination reaction stalls with 20-30% unreacted 3-methyl precursor. Should I add more NCS? Expert Insight: No. Adding more NCS will disproportionately increase the dichloromethyl impurity. The stalling is almost always due to the depletion of the radical initiator (e.g., AIBN or DBPO), not the chlorinating agent 2. Initiators have specific half-lives at given temperatures (e.g., AIBN has a half-life of ~1 hour at 85°C). Instead of adding more NCS, add a second, small portion of the initiator (0.05 eq) to re-initiate the radical chain process.

Q3: During workup, I notice the appearance of a new polar spot on TLC, which LC-MS identifies as the hydroxymethyl derivative. What causes this? Expert Insight: The chloromethyl group on an electron-deficient pyridazine ring is highly susceptible to nucleophilic attack. If the aqueous workup is prolonged, or if the pH is too basic (e.g., using saturated Na2CO3 to quench trace acid), the chloride is displaced by hydroxide. To prevent this, perform a rapid workup using cold water or mildly acidic conditions, and dry the organic layer immediately over anhydrous Na2SO4.

Q4: In the Suzuki coupling step, I see a homocoupling byproduct of the boronic acid and unreacted 3-chloro-6-methylpyridazine. How do I optimize this? Expert Insight: Homocoupling of 2,6-difluorophenylboronic acid is accelerated by the presence of oxygen and excess base. Ensure the reaction mixture is thoroughly degassed (sparged with N2 or Argon for at least 15 minutes) prior to adding the palladium catalyst. Additionally, 3-chloro-6-methylpyridazine can be sluggish in Suzuki couplings; using a more active catalyst system like Pd(dppf)Cl2 or adding a ligand can facilitate the oxidative addition step 3.

TroubleShootingLogic Start Analyze Impurity Profile Imp1 High Dichloromethyl (Over-chlorination) Start->Imp1 Imp2 High Unreacted Methyl (Incomplete Reaction) Start->Imp2 Imp3 Hydroxymethyl Present (Hydrolysis) Start->Imp3 Sol1 Reduce NCS to 0.95 eq Do not push to 100% conversion Imp1->Sol1 Sol2 Spike Initiator (AIBN) Do NOT add more NCS Imp2->Sol2 Sol3 Use Cold Water Workup Avoid Basic Quench Imp3->Sol3

Figure 2: Decision tree for troubleshooting common radical chlorination impurities.

Quantitative Data: Optimizing the Chlorination Profile

The table below summarizes the effect of varying reaction conditions on the product distribution during the Wohl-Ziegler chlorination. This data validates the causality explained in the FAQs—specifically, that a staggered initiator dosing strategy prevents stalling without risking over-chlorination.

NCS EquivalentsInitiator Dosing StrategyUnreacted Methyl (%)Target Chloromethyl (%)Dichloromethyl Impurity (%)
1.20 eqSingle dose (0.1 eq) at start2%65%33%
1.05 eqSingle dose (0.1 eq) at start15%72%13%
0.95 eqSingle dose (0.1 eq) at start28%68%4%
0.95 eq Two doses (0.05 eq at start, 0.05 eq at 2h) 8% 87% 5%

Table 1: Product distribution based on LC-MS relative peak area. The two-dose initiator strategy with sub-stoichiometric NCS provides the optimal balance of conversion and purity.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Methyl-6-(2,6-difluorophenyl)pyridazine via Suzuki-Miyaura Coupling

Self-Validation Checkpoint: The reaction should transition from a pale yellow suspension to a dark mixture. Complete consumption of the boronic acid must be verified by TLC (UV active) before proceeding to workup.

  • Preparation: In a round-bottom flask, dissolve 3-chloro-6-methylpyridazine (1.0 eq) and 2,6-difluorophenylboronic acid (1.2 eq) in a mixture of Toluene/Ethanol (4:1, 0.2 M).

  • Base Addition: Add aqueous Na2CO3 (2.0 M, 2.5 eq).

  • Degassing: Sparge the biphasic mixture with N2 for 15 minutes. Critical step to prevent boronic acid homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a steady stream of N2.

  • Reaction: Heat the mixture to 85°C (reflux) for 4–6 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature and separate the phases. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the intermediate.

Protocol B: Synthesis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine via Radical Chlorination

Self-Validation Checkpoint: Track the ratio of the M+ (target) to M+34 (dichloromethyl) mass peaks on LC-MS. Terminate the reaction when the target-to-starting material ratio plateaus to avoid over-chlorination.

  • Preparation: Dissolve 3-methyl-6-(2,6-difluorophenyl)pyridazine (1.0 eq) in strictly anhydrous chlorobenzene or acetonitrile (0.15 M).

  • Reagent Addition: Add N-chlorosuccinimide (NCS, 0.95 eq). Do not exceed 1.0 eq.

  • Initiation: Add Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to 80°C. After 2 hours, check the conversion via LC-MS.

  • Re-initiation (If necessary): If the reaction has stalled (>15% starting material remaining), add a second portion of AIBN (0.05 eq). Do not add more NCS. Stir for an additional 1-2 hours.

  • Workup: Cool the reaction to 0°C to precipitate succinimide. Filter the solid. Wash the filtrate with cold water (avoid basic solutions like NaHCO3 to prevent hydrolysis of the chloromethyl group).

  • Isolation: Dry the organic layer immediately over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography to isolate the target compound.

References

  • Navigating the Synthesis of 2-(Chloromethyl)
  • Product Class 8: Pyridazines Source: Science of Synthesis, Thieme Chemistry URL
  • Lead Optimization of Highly Potent and Selective CYP11B1 Inhibitors for the Treatment of Cushing's Syndrome and Chronic Wounds Source: Publikationen der UdS - Universität des Saarlandes URL

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Alkylation

Welcome to the Advanced Heterocyclic Alkylation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Alkylation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the alkylation of nucleophiles using 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine (CAS: 1405127-63-0).

Unlike standard benzyl halides, chloromethylpyridazines present unique electronic environments that demand precise solvent control to balance reaction rates with the suppression of rapid degradation pathways.

Mechanistic Foundation & Causality

To optimize your solvent, you must first understand the intrinsic reactivity of your electrophile. The chloromethyl group on a pyridazine ring is an exceptionally reactive alkylating agent[1]. The 1,2-diazine system is strongly electron-withdrawing, which polarizes the C–Cl bond and significantly lowers the activation energy for bimolecular nucleophilic substitution (S_N2)[2].

Furthermore, the 2,6-difluorophenyl moiety exerts both steric hindrance and inductive electron withdrawal. While this stabilizes the core against certain oxidative degradations, it leaves the chloromethyl carbon highly susceptible to nucleophilic attack—not just by your target amine or thiol, but by trace water (hydrolysis) or even other pyridazine molecules (dimerization/polymerization)[3]. Because of this, the starting material is notoriously unstable upon prolonged storage and should be used immediately or stored under strict inert conditions[3].

ReactionPath SM 3-(Chloromethyl)-6- (2,6-difluorophenyl)pyridazine Product Target Alkylated Product SM->Product S_N2 Pathway (Polar Aprotic Solvent) Side1 Hydroxymethyl Byproduct SM->Side1 Trace H2O + Base (Hydrolysis) Side2 Degradation / Dimerization SM->Side2 Prolonged Storage (Self-alkylation) Nu Nucleophile (Amine/Thiol/Azide) Nu->Product

Reaction pathways and competing side reactions for the electrophile.

Solvent Selection Data

The choice of solvent directly dictates the S_N2 reaction trajectory. Polar aprotic solvents accelerate the reaction by leaving the nucleophile "naked" (unsolvated), but they also drastically increase the rate of moisture-driven hydrolysis.

SolventDielectric Constant (ε)S_N2 AccelerationHydrolysis RiskRecommended Use Case
DMF 36.7Very HighHigh (if not strictly anhydrous)Primary choice for sterically hindered amines or azidation[4].
MeCN 37.5HighModerateExcellent balance for standard N-alkylations; easy to remove.
THF 7.5ModerateLowBest for highly reactive thiols or when strong bases (e.g., NaH) are used.
Acetone 20.7ModerateLowIdeal for Finkelstein-assisted (NaI) in situ iodide catalysis.
Toluene 2.4LowVery LowUsed for phase-transfer catalysis (PTC) to completely exclude water.

Troubleshooting & FAQs

Q1: Why am I seeing a massive peak for the hydroxymethyl byproduct instead of my target alkylated product? Causality: The highly electrophilic chloromethyl carbon is undergoing rapid S_N2 attack by hydroxide ions (formed by trace water reacting with your base, e.g., K₂CO₃). Polar aprotic solvents like DMF are highly hygroscopic and pull moisture from the air. Solution: Switch to anhydrous MeCN or use newly opened, sure-seal DMF. Add activated 3Å molecular sieves to the reaction vessel 30 minutes prior to introducing the electrophile.

Q2: My starting material (3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine) appears degraded on LC-MS before I even add the nucleophile. Causality: Chloromethylpyridazines are intrinsically unstable and prone to self-alkylation or degradation upon prolonged storage at room temperature[3]. Solution: Store the reagent at -20°C under an argon atmosphere. If the reagent is older than 3 months, it must be freshly prepared or purified via a quick silica plug (Hexanes/EtOAc) immediately prior to the reaction.

Q3: The N-alkylation of my secondary amine is stalling at 40% conversion in THF. Causality: THF has a lower dielectric constant, which fails to adequately stabilize the polar transition state of the S_N2 reaction, leading to a high activation barrier for sterically hindered secondary amines. Solution: Implement the Finkelstein modification. Add 0.2 equivalents of anhydrous Sodium Iodide (NaI). The iodide acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive transient iodomethyl intermediate, which is then rapidly consumed by your amine.

SolventLogic Start Analyze Nucleophile & Base Polarity Is the nucleophile highly polar or poorly soluble? Start->Polarity DMF Primary Choice: DMF or DMSO (Max S_N2 acceleration) Polarity->DMF Yes MeCN Primary Choice: MeCN or THF (Balanced rate, easy workup) Polarity->MeCN No Hydrolysis Is hydrolysis (hydroxymethyl byproduct) detected? DMF->Hydrolysis MeCN->Hydrolysis Dry Implement strict anhydrous conditions (Molecular Sieves) Hydrolysis->Dry Yes Proceed Proceed to Isolation Hydrolysis->Proceed No

Workflow for selecting and optimizing alkylation solvents.

Self-Validating Experimental Protocol: General N-Alkylation

This protocol utilizes a self-validating system to ensure reagent integrity before committing your valuable nucleophile to the reaction.

Materials:

  • 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (1.0 equiv)

  • Nucleophilic Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to electrophile)

Step-by-Step Methodology:

  • Reagent Integrity Check: Dissolve 1.0 equiv of the chloromethylpyridazine in anhydrous MeCN.

    • Self-Validating Step: Spot the solution on a TLC plate (Hexanes:EtOAc 3:1). You should see a single crisp spot (R_f ~0.6). If a baseline streak is present, the starting material has degraded. Abort and purify the electrophile.

  • System Purging: Transfer the intact solution to an oven-dried round-bottom flask equipped with a magnetic stir bar. Purge the headspace with Argon for 5 minutes.

  • Base Addition: Add 2.0 equiv of DIPEA dropwise at 0°C. Stir for 5 minutes.

  • Nucleophile Introduction: Dissolve 1.2 equiv of the amine in 1 mL of anhydrous MeCN and add it dropwise to the cooled solution over 10 minutes[4].

    • Causality: Dropwise addition at 0°C prevents localized heating and suppresses polyalkylation side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Monitor via LC-MS or TLC every 2 hours.

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl to neutralize the DIPEA and halt any lingering electrophilic activity. Extract with Ethyl Acetate (3 × 15 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure[5].

References

  • Product Class 8: Pyridazines Thieme Connect URL: [Link]

  • Supporting Information: Synthesis of 3-chloromethylpyridazine CORE.ac.uk URL: [Link]

  • Imidazopyridazine Hepatitis C Virus Polymerase Inhibitors. Structure–Activity Relationship Studies Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Reducing side products during the chlorination of 6-(2,6-difluorophenyl)pyridazine derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated 6-(2,6-difluorophenyl)pyridazine derivatives. This guide is designed to pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated 6-(2,6-difluorophenyl)pyridazine derivatives. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this critical transformation, focusing on the reduction of side products and optimization of reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for chlorinating a 6-(2,6-difluorophenyl)pyridazin-3(2H)-one precursor?

The most prevalent and industrially relevant method is the treatment of the pyridazinone precursor with phosphorus oxychloride (POCl₃).[1][2][3] POCl₃ serves as both the chlorinating agent and often as the reaction solvent, converting the hydroxyl group of the pyridazinone tautomer into a good leaving group, which is subsequently displaced by a chloride ion.[4][5]

Q2: What are the primary side products I should be concerned about in this reaction?

The main challenges in this chlorination are typically:

  • Incomplete Reaction: Significant amounts of the starting pyridazinone remain, leading to low conversion and separation difficulties.

  • Over-chlorination: Although less common on the electron-deficient pyridazine ring, harsh conditions can lead to the introduction of additional chlorine atoms at other positions.[6][7]

  • Tarry Byproducts: High temperatures or prolonged reaction times can cause decomposition of the starting material or product, resulting in the formation of intractable tars.[8]

  • Phosphate Intermediates: When using POCl₃, various phosphorylated intermediates are formed.[9] If the reaction or workup is incomplete, these can persist and contaminate the final product.

Q3: Why is the workup for a POCl₃ reaction so critical and potentially hazardous?

The workup is critical because it involves quenching a large excess of highly reactive POCl₃. The reaction of POCl₃ with water is extremely exothermic and produces corrosive hydrochloric acid (HCl) gas. A rapid, uncontrolled quench can lead to a violent release of energy and gas, causing the reaction to boil over. Therefore, a slow and controlled addition of the reaction mixture to a large volume of ice is the standard, safe procedure.[1]

Q4: Can I use a different chlorinating agent besides POCl₃?

Yes, other chlorinating agents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be used for this type of transformation.[10][11] However, POCl₃ is often preferred due to its liquid state, which allows it to be used as a solvent, and its relatively predictable reactivity for this class of heterocycles. The choice of reagent may depend on substrate specifics, scale, and available equipment.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Yield of the Desired Chlorinated Product with Significant Starting Material Remaining

This is the most common issue, indicating incomplete conversion.

Potential Cause Diagnostic Check Recommended Solution
Insufficient Reaction Temperature Review reaction temperature logs. Compare with established literature procedures for similar substrates.Gradually increase the reaction temperature in 10 °C increments (e.g., from 90 °C to 100 °C, then to reflux at ~110 °C). Monitor progress by TLC or LC-MS at each stage.
Inadequate Reaction Time Take aliquots from the reaction at regular intervals (e.g., every hour) and analyze by TLC/LC-MS to track the disappearance of the starting material.Continue the reaction until the starting material is fully consumed. Be cautious of extending the time excessively, as this may lead to byproduct formation.[6]
Insufficient POCl₃ Stoichiometry Verify the amount of POCl₃ used. While excess is common, some substrates may require a larger excess.Increase the molar excess of POCl₃. While traditional methods use a large excess (10-20 equivalents), even a modest increase from 5 to 10 equivalents can significantly drive the reaction to completion.
Water Contamination Ensure all glassware was flame-dried or oven-dried before use and that the reaction was run under an inert atmosphere (N₂ or Ar).POCl₃ reacts violently with water. Ensure all reagents and solvents are anhydrous. The starting material should be thoroughly dried before use.
Problem 2: Formation of Multiple Unidentified Side Products (Potential Over-chlorination or Decomposition)

This issue points towards reaction conditions that are too harsh.

Potential Cause Diagnostic Check Recommended Solution
Excessively High Temperature Analyze the side products by LC-MS and NMR to determine if they are isomers or have additional chlorine atoms.Reduce the reaction temperature. A controlled temperature of 80-90 °C may be sufficient and can significantly improve selectivity compared to a full reflux.[10]
Prolonged Reaction Time Check TLC/LC-MS data. Did the side products appear after the starting material was consumed?Stop the reaction as soon as the starting material is consumed. Do not let the reaction stir at high temperatures for extended periods after completion.
Use of a Strong Base/Additive If a tertiary amine base was used, consider its effect. Some bases can promote side reactions at high temperatures.Conduct the reaction without the amine base. POCl₃ can often be used alone. If a base is necessary to scavenge HCl, consider a milder, non-nucleophilic base and add it at a controlled rate.[9]
Problem 3: Difficult and Low-Yielding Purification

This often results from incomplete quenching, persistent inorganic byproducts, or the formation of tars.

Potential Cause Diagnostic Check Recommended Solution
Incomplete Quenching Is the aqueous layer after workup still highly acidic? Does the crude product show broad signals in NMR indicative of phosphorus-containing impurities?Ensure the quench is thorough. After pouring the reaction mixture onto ice, stir vigorously for an extended period (30-60 minutes). Carefully neutralize the mixture with a base (e.g., sat. NaHCO₃, Na₂CO₃, or NH₄OH) to a pH of 7-8 before extraction.[10][11][12]
Product Precipitation During Workup Does the product crash out of the aqueous layer as a sticky solid that is difficult to extract?After quenching and neutralization, extract promptly with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). If the product is poorly soluble, a larger volume of solvent or a different solvent may be required.
Formation of Tarry Residues Is the crude product a dark, oily, or tarry substance that is difficult to handle and purify by chromatography?Revisit the reaction conditions to prevent tar formation (see Problem 2). For purification, consider filtering the crude extract through a plug of silica gel or celite to remove baseline impurities before attempting column chromatography.

Methodologies & Experimental Protocols

Workflow for Chlorination of 6-(2,6-difluorophenyl)pyridazin-3(2H)-one

The following diagram outlines the standard experimental workflow.

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Dry Glassware & Reagents Substrate Add Pyridazinone Substrate Start->Substrate Inert Atmosphere (N₂) AddPOCl3 Add POCl₃ (Slowly) Substrate->AddPOCl3 Heat Heat to Target Temp (e.g., 100-110 °C) AddPOCl3->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor ~2-6 hours Quench Cool & Quench on Ice Monitor->Quench Upon Completion Neutralize Neutralize (pH 7-8) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: Standard workflow for POCl₃-mediated chlorination.

Protocol 1: General Procedure for Chlorination

This protocol is a representative example and should be optimized for your specific substrate.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add the 6-(2,6-difluorophenyl)pyridazin-3(2H)-one (1.0 equiv).

  • Reagent Addition: Under a positive flow of nitrogen, slowly add phosphorus oxychloride (POCl₃, 5-10 equiv) via a syringe or dropping funnel. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully in a separate vial with ice and NaHCO₃ solution, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate, large beaker, prepare a stirred slurry of crushed ice. Slowly and carefully, pour the reaction mixture onto the ice with efficient stirring.

  • Neutralization: After the initial exotherm has subsided, continue stirring for 30 minutes. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or adjust the pH with ammonium hydroxide until the pH of the aqueous layer is ~7-8.[11][12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or hexane/ethyl acetate).

Troubleshooting Logic Diagram

Troubleshooting_Tree problem problem check check cause cause solution solution p1 Poor Conversion c1 Check TLC/LCMS for SM p1->c1 cause1 SM Remaining? c1->cause1 sol1 Increase Temp / Time Increase [POCl₃] cause1->sol1  Yes p2 Multiple Byproducts cause1->p2  No c2 Check Reaction Conditions p2->c2 cause2 Temp > 110°C? Time > 8h? c2->cause2 sol2 Reduce Temp (90-100°C) Reduce Time cause2->sol2  Yes sol3 Check for Contaminants cause2->sol3  No

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Couplings

Introduction & Mechanistic Overview Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly substituted diazines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly substituted diazines. The molecule 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine presents a unique trifecta of synthetic hurdles during cross-coupling reactions:

  • High C(sp³)-Cl Bond Dissociation Energy : Benzyl-type chlorides are notoriously sluggish during the oxidative addition step compared to their bromide or iodide counterparts.

  • Directed Catalyst Poisoning : The adjacent N2 lone pair on the electron-deficient pyridazine ring can strongly coordinate to the palladium center, sequestering the catalyst into an off-cycle, inactive palladacycle.

  • Steric Shielding : The bulky 2,6-difluorophenyl group at C6 restricts the overall conformational flexibility of the pyridazine core, exacerbating steric clashes during the transmetalation step when coupling with bulky arylboronic acids.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to overcome these barriers.

Troubleshooting Guide & FAQs

Q1: Why do I observe unreacted starting material when using standard Pd(PPh₃)₄ for the Suzuki-Miyaura coupling of the chloromethyl group? A: The failure of Pd(PPh₃)₄ stems from two causal factors. First, triphenylphosphine is not sufficiently electron-rich to drive the oxidative addition into the strong C(sp³)-Cl bond. Second, the lack of steric bulk on the PPh₃ ligand allows the adjacent pyridazine nitrogen to coordinate to the palladium center, leading to irreversible catalyst deactivation. Solution: Transition to highly electron-rich, sterically demanding ligands. N-Heterocyclic Carbenes (NHCs) like IPr (often deployed as PEPPSI-IPr) or Buchwald biphenyl ligands (e.g., XPhos) provide the necessary electron density for oxidative addition. Crucially, their massive steric footprint physically blocks the pyridazine nitrogen from coordinating to the metal center [1].

Q2: When pushing the reaction temperature to 100°C to overcome steric hindrance, I mostly isolate protodeboronated side products. How can I favor the cross-coupling? A: Steric hindrance at the transmetalation step significantly increases the activation energy barrier. When transmetalation is slow, the competing base-mediated hydrolysis of the arylboronic acid (protodeboronation) outcompetes the productive catalytic cycle, especially in aqueous basic conditions at elevated temperatures. Solution: Eliminate water from the system. Switch to strictly anhydrous conditions using a non-nucleophilic base like Cs₂CO₃ in 1,4-dioxane. Alternatively, substitute the arylboronic acid with a potassium aryltrifluoroborate salt, which demonstrates exceptional stability against protodeboronation under cross-coupling conditions [2].

Q3: I am observing a high degree of homocoupling (1,2-diarylethane derivatives). What is the mechanistic cause? A: Homocoupling of the chloromethyl derivative occurs when the rate of oxidative addition far exceeds the rate of transmetalation. The Pd(II) intermediate undergoes a second oxidative addition or radical-mediated dimerization before the bulky boronic acid can successfully transmetalate. Solution: Slow down the oxidative addition by lowering the temperature to 80°C and ensure the boronic acid is fully activated. Utilizing a highly active, large-but-flexible Pd-NHC precatalyst can accelerate the transmetalation step, restoring the kinetic balance of the catalytic cycle [3].

Quantitative Data: Catalyst & Ligand Optimization

Target Reaction: Cross-coupling of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine with 2-methylphenylboronic acid.

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O90<5%Catalyst poisoning; unreacted chloride.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9018%Severe protodeboronation of boronic acid.
3Pd₂(dba)₃ / XPhos (2/4 mol%)Cs₂CO₃Dioxane10074%Good conversion; trace homocoupling.
4 PEPPSI-IPr (2 mol%) Cs₂CO₃ Dioxane 80 96% Clean reaction; N-coordination blocked.
Mandatory Visualization: Reaction Logic & Troubleshooting Pathway

StericHindrance Start Low Yield in Pyridazine Chloromethyl Coupling CheckOx Is unreacted chloride recovered? Start->CheckOx OxAddFail Sluggish Oxidative Addition or Catalyst Poisoning CheckOx->OxAddFail Yes CheckProto Is protodeboronation observed? CheckOx->CheckProto No UseNHC Solution: Use PEPPSI-IPr or XPhos ligand OxAddFail->UseNHC TransFail Steric Clash during Transmetalation CheckProto->TransFail Yes UseAnhydrous Solution: Anhydrous Cs2CO3 or Trifluoroborates TransFail->UseAnhydrous

Mechanistic troubleshooting flowchart for overcoming steric hindrance and catalyst poisoning.

Experimental Protocol: Self-Validating PEPPSI-IPr Cross-Coupling

This protocol utilizes a self-validating system: the color change of the reaction mixture and TLC monitoring ensure each mechanistic step is proceeding as intended.

Materials Required:

  • 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (1.0 equiv, 1.0 mmol)

  • Sterically hindered Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • PEPPSI-IPr catalyst (0.02 equiv, 2 mol%)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 2.5 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 20 mL Schlenk tube under a vacuum and backfill with ultra-pure Argon (repeat 3 times). Causality: Strict exclusion of oxygen prevents the oxidative homocoupling of the arylboronic acid, which is highly prone to occur when transmetalation is sterically hindered.

  • Reagent Loading: Add the pyridazine substrate, arylboronic acid, PEPPSI-IPr, and Cs₂CO₃ to the flask under a positive stream of Argon.

  • Solvent Addition: Inject anhydrous 1,4-dioxane via syringe. The mixture will initially appear as a pale yellow heterogeneous suspension.

  • Reaction Execution: Seal the tube and heat to 80°C in a pre-heated oil bath. Stir vigorously (800 rpm) to overcome the mass transfer limitations of the heterogeneous Cs₂CO₃ base.

  • In-Process Validation: After 30 minutes, the solution should transition to a deep amber/brown color, indicating the successful formation of the active Pd(0) species and ongoing oxidative addition. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material spot validates the efficacy of the NHC ligand in preventing N-coordination.

  • Work-up: After 12 hours, cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

References
  • Title: Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. Source: The Journal of Organic Chemistry (2014). URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Source: PMC - National Institutes of Health (2009). URL: [Link]

  • Title: Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts. Source: Organometallics (2023). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(Chloromethyl)- and 3-(Bromomethyl)-6-(2,6-difluorophenyl)pyridazine

Executive Summary For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. The 3-(halomethyl)-6-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic campaign. The 3-(halomethyl)-6-(2,6-difluorophenyl)pyridazine scaffold is a valuable building block for introducing a key pharmacophore into novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of two common analogs: 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine and its bromomethyl counterpart. We will delve into the fundamental principles governing their reactivity, present a framework for their experimental comparison, and offer practical insights to guide your synthetic strategy. The core finding, grounded in established chemical principles, is that the bromomethyl analog exhibits significantly higher reactivity in nucleophilic substitution reactions due to the superior leaving group ability of bromide compared to chloride.

Introduction: The Chemical Context

The 6-(2,6-difluorophenyl)pyridazine moiety is featured in a variety of biologically active compounds, making its efficient incorporation into target molecules a key synthetic challenge. The 3-(halomethyl) derivatives serve as potent electrophiles, allowing for the covalent attachment of this group via nucleophilic substitution. The choice between using the chloromethyl or bromomethyl analog can have profound implications on reaction kinetics, required conditions, and overall yield. This guide aims to elucidate the chemical causality behind their differing reactivities and provide a robust experimental framework for validation.

Fundamental Principles of Reactivity: An SN2 Perspective

The reaction of interest is a classic nucleophilic substitution. Given that the halide is on a primary carbon (a -CH₂- group), the reaction will proceed almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile and is governed by several key factors.

The Decisive Role of the Leaving Group

In an SN2 reaction, the nucleophile attacks the electrophilic carbon while the leaving group departs simultaneously in a single, concerted step. The efficiency of this process is critically dependent on the "leaving group ability"—how readily the substituent can depart, taking a pair of electrons with it.

A good leaving group must be stable as an anion. The stability of the halide anions is directly related to the acidity of their conjugate acids (H-X). Stronger acids have more stable conjugate bases.[3][4] The acidity of hydrohalic acids increases down the group: HI > HBr > HCl > HF. Consequently, the stability of the halide anions and their effectiveness as leaving groups follow the same trend:

I⁻ > Br⁻ > Cl⁻ > F⁻ [4][5]

This trend is also explained by the carbon-halogen (C-X) bond strength. The C-Br bond is inherently weaker and longer than the C-Cl bond, requiring less energy to cleave during the transition state.[2]

The Influence of the Heteroaromatic Substrate

The substrate itself, 3-(halomethyl)-6-(2,6-difluorophenyl)pyridazine, possesses features that enhance its reactivity:

  • Heteroaromatic Activation: The pyridazine ring is an electron-withdrawing heterocycle. This property decreases the electron density on the attached methyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[6]

  • "Benzylic-like" Position: The methylene group is adjacent to the aromatic pyridazine ring, analogous to a benzylic position. This arrangement allows for stabilization of the SN2 transition state through conjugation with the π-system of the ring, which accelerates the reaction rate compared to a simple alkyl halide.[7]

Comparative Reactivity: Chloro vs. Bromo Analogs

Based on the fundamental principles of leaving group ability, we can confidently predict that 3-(bromomethyl)-6-(2,6-difluorophenyl)pyridazine will be a more reactive electrophile than 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine.

The C-Br bond is broken more easily than the C-Cl bond, leading to a lower activation energy for the nucleophilic substitution. This translates to faster reaction rates, the ability to use milder reaction conditions (e.g., lower temperatures), and often, higher yields due to a reduction in potential side reactions that may occur under harsher conditions.

Data Presentation: Relative Reactivity of Primary Halides
SubstrateLeaving GroupRelative Rate (SN2 with I⁻ in Acetone)
CH₃CH₂-ClChloride1
CH₃CH₂-BrBromide~200
CH₃CH₂-IIodide~30,000

This data is representative of the general trend for primary alkyl halides and serves to illustrate the magnitude of the leaving group effect.

Visualizing the Reaction Mechanism

The SN2 reaction proceeds through a well-defined, single-step mechanism involving a five-coordinate transition state. The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the leaving group.

Caption: The concerted SN2 mechanism for nucleophilic substitution.

Experimental Protocol for Comparative Analysis

To empirically validate the predicted reactivity difference, a parallel kinetic experiment can be conducted. The Finkelstein reaction, which involves reacting an alkyl chloride or bromide with sodium iodide in acetone, is an ideal model system.[1] The resulting sodium chloride or sodium bromide is insoluble in acetone and precipitates out, providing a simple visual indicator of reaction progress.[8]

Objective:

To quantitatively compare the rate of nucleophilic substitution for 3-(chloromethyl)- and 3-(bromomethyl)-6-(2,6-difluorophenyl)pyridazine using sodium iodide in acetone.

Materials:
  • 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

  • 3-(Bromomethyl)-6-(2,6-difluorophenyl)pyridazine

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Standard laboratory glassware (test tubes, pipettes, etc.)

  • Constant temperature water bath

  • Stopwatch

  • Analytical balance

Experimental Workflow Diagram

Experimental_Workflow prep Prepare equimolar solutions (e.g., 0.1 M) of Chloro and Bromo analogs in anhydrous acetone setup Set up two sets of labeled test tubes, one for each analog prep->setup prep_nai Prepare a saturated solution of NaI in anhydrous acetone (e.g., 15% w/v) prep_nai->setup equilibrate Place all solutions and test tubes in a constant temperature bath (e.g., 25°C or 50°C) to equilibrate setup->equilibrate mix Add NaI solution to each test tube, then add the respective halide solution to initiate the reaction. Start stopwatch. equilibrate->mix observe Monitor test tubes for the first sign of turbidity (precipitation of NaCl/NaBr). Record the time for each. mix->observe analyze Compare the recorded times. A shorter time indicates higher reactivity. observe->analyze

Caption: Workflow for comparing halide reactivity via the Finkelstein reaction.

Step-by-Step Procedure:
  • Preparation: Prepare 0.1 M solutions of both the chloromethyl and bromomethyl pyridazine analogs in separate volumetric flasks using anhydrous acetone. Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In two separate, clearly labeled test tubes, add 2 mL of the 15% sodium iodide solution.

  • Equilibration: Place the test tubes and the flasks containing the halide solutions in a constant temperature water bath (e.g., 25°C) and allow them to equilibrate for 10-15 minutes.

  • Initiation: To initiate the reactions simultaneously (if possible, or in quick succession), add 2 mL of the 0.1 M chloromethyl solution to one test tube and 2 mL of the 0.1 M bromomethyl solution to the other. Start a stopwatch for each immediately upon addition.

  • Observation & Data Collection: Observe the tubes against a dark background. Record the time at which the first sign of a cloudy precipitate (turbidity) becomes visible for each reaction. The reaction with the bromomethyl analog is expected to become turbid significantly faster.

  • Analysis: The inverse of the time taken for the precipitate to appear can be used as a measure of the initial reaction rate. The ratio of these rates will provide a quantitative comparison of the reactivity.

Conclusion and Practical Recommendations

The chemical principles governing nucleophilic substitution reactions provide a clear and unambiguous prediction: 3-(bromomethyl)-6-(2,6-difluorophenyl)pyridazine is a substantially more reactive alkylating agent than its chloromethyl analog. This heightened reactivity is a direct consequence of the C-Br bond being weaker than the C-Cl bond and the bromide ion being a more stable and therefore better leaving group.

For the practicing chemist, this has direct implications:

  • Increased Efficiency: When performing nucleophilic substitutions, the bromo analog will generally provide the desired product in a shorter time and/or at a lower temperature.

  • Milder Conditions: The ability to use milder conditions can improve the functional group tolerance of the reaction, preventing decomposition of sensitive moieties elsewhere in the molecule.

  • Cost vs. Reactivity: While brominating reagents can sometimes be more expensive than chlorinating agents, the improved reactivity of the resulting intermediate can lead to cost savings through higher yields, reduced energy consumption, and simpler purifications, justifying the initial investment.

Therefore, for transformations requiring the introduction of the 6-(2,6-difluorophenyl)pyridazin-3-ylmethyl group, the bromomethyl derivative should be considered the reagent of choice for achieving optimal synthetic efficiency.

References
  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile? Study Prep. Retrieved from [Link]

  • University of Regensburg. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 16). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]

  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]

  • YouTube. (2015, June 23). Chem 251 - Reactivities of Alkyl Halides Lab. Retrieved from [Link]

Sources

Comparative

HPLC Method Validation for 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical methods used to verify their purity must evolve. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine presents a unique tria...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the analytical methods used to verify their purity must evolve. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine presents a unique triad of chromatographic challenges: a basic pyridazine ring prone to severe peak tailing, a highly reactive chloromethyl group susceptible to on-column degradation, and a difluorophenyl moiety requiring specialized steric recognition for accurate impurity profiling.

This guide objectively compares standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches against an optimized, self-validating methodology. By leveraging Quality by Design (QbD) principles, we establish a robust framework compliant with the latest 1[1].

Mechanistic Challenges & Causality in Method Design

To develop a reliable purity assay, we must first deconstruct the analyte's structural liabilities and understand the causality behind common chromatographic failures.

  • Silanol Tailing (The Pyridazine Effect): The basic nitrogen atoms in the pyridazine ring readily interact with ionized silanols on the silica stationary phase. This secondary cation-exchange mechanism causes severe peak tailing, compromising resolution and integration accuracy[2].

  • On-Column Hydrolysis (The Chloromethyl Effect): The chloromethyl group is highly electrophilic. In highly aqueous mobile phases, extreme pH conditions, or when exposed to reactive silica surfaces, it undergoes rapid nucleophilic attack by water. This on-column hydrolysis artificially inflates the presence of degradation impurities, skewing the actual purity profile[3].

  • Selectivity Bottleneck (The Difluorophenyl Effect): Standard hydrophobic interactions (like those in C18 columns) often fail to resolve the target compound from closely related fluorinated structural isomers. Achieving true orthogonality requires a stationary phase capable of π−π charge transfer and dipole-dipole interactions[4].

Comparative Analysis of Stationary Phases

To demonstrate the necessity of our optimized method, we compared three distinct chromatographic approaches. The data below illustrates why traditional C18 chemistries fail for this specific molecule.

Table 1: Performance Comparison of HPLC Methodologies

Method ParameterMethod A (Standard C18)Method B (Base-Deactivated C18)Method C (Optimized PFP)
Mobile Phase pH pH 2.5 (Phosphate)pH 6.0 (Ammonium Acetate)pH 4.0 (Ammonium Acetate)
Primary Retention Mechanism HydrophobicHydrophobicSteric, Dipole-Dipole, π−π
Peak Tailing Factor ( As​ ) 1.15 (Good)1.45 (Poor)1.05 (Excellent)
On-Column Hydrolysis (%) 8.5% (High degradation)1.2% (Moderate)< 0.1% (Stable)
Isomer Resolution ( Rs​ ) 1.05 (Co-elution)1.10 (Co-elution)2.85 (Baseline resolution)

The Scientific Rationale: Method A uses a low pH to suppress silanol ionization, which successfully fixes peak tailing[2]. However, the highly acidic environment catalyzes the hydrolysis of the chloromethyl group[3]. Method B operates at a neutral pH to protect the chloromethyl group, but the basic pyridazine ring tails heavily, and the C18 phase lacks the selectivity to resolve fluorinated isomers.

Method C (The Winner): By utilizing a Pentafluorophenyl (PFP) stationary phase, we unlock multiple retention mechanisms (steric recognition, fluorine-fluorine interactions)[4]. Operating at a mildly acidic pH of 4.0 strikes the perfect thermodynamic balance: it is acidic enough to minimize silanol interactions but gentle enough to prevent chloromethyl hydrolysis.

Self-Validating Experimental Protocol

A truly robust protocol must be self-validating—meaning it inherently verifies its own reliability during execution. This method incorporates an automated System Suitability Test (SST) sequence. If the SST fails, the sequence aborts, preventing the generation of invalid data.

Reagent & Mobile Phase Preparation

Note: Incorrect mobile phase preparation is a primary cause of baseline drift and retention time shifts.

  • Mobile Phase A (Aqueous): Dissolve 0.77 g of ammonium acetate in 1.0 L of LC-MS grade water (10 mM). Adjust to pH 4.0 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Premixing Rule: To avoid volumetric contraction and outgassing during gradient mixing, measure solvents separately before combining. For the diluent (50:50 Water:Acetonitrile), precisely measure 500 mL of water and 500 mL of acetonitrile independently, then combine[5].

Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to minimize thermodynamic hydrolysis).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: Linear ramp to 80% B

    • 12-15 min: Hold at 80% B

    • 15-16 min: Return to 30% B (Equilibration for 4 mins).

System Suitability Test (SST) - The Validation Gate

Prior to analyzing unknown batches, inject the SST mixture containing the API (1.0 mg/mL) and a spiked hydrolytic degradant standard (0.01 mg/mL).

  • Auto-Abort Criteria: The chromatographic software must verify that Resolution ( Rs​ ) between the API and degradant is > 2.0, and API peak tailing ( As​ ) is < 1.5. If criteria are not met, the system halts.

ICH Q2(R2) Validation Data

The optimized PFP method was subjected to rigorous validation in accordance with the updated 6[6]. The results confirm the method is fit for commercial release testing.

Table 2: Summary of Method Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at API retention timeBlank/Diluent interference < 0.05%PASS
Linearity R2≥0.999 (Range: 25% to 150%) R2=0.9998 PASS
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.5% across all levelsPASS
Precision (Repeatability) %RSD ≤2.0% for 6 replicate injections%RSD = 0.62%PASS
Limit of Quantitation Signal-to-Noise (S/N) ≥10 S/N = 28 at 0.05 µg/mLPASS

Method Validation Lifecycle Workflow

The following diagram maps the logical progression of our method development and validation strategy, adhering to the lifecycle approach emphasized in modern regulatory frameworks.

G A Define Analytical Target Profile (Purity of Pyridazine Derivative) B Risk Assessment (Hydrolysis & Silanol Tailing) A->B C Method Optimization (PFP Column, pH 4.0 Buffer) B->C D ICH Q2(R2) Validation Execution C->D E Specificity & Range D->E F Linearity & Accuracy D->F G Precision & Robustness D->G

Figure 1: Lifecycle approach to analytical method validation per ICH Q2(R2) guidelines.

References

Sources

Validation

LC-MS Analysis for Validating the Synthesis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine: A Comparative Guide

Executive Summary & Analytical Challenge Validating the synthesis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine requires navigating a multifaceted analytical challenge. This intermediate—often utilized as a buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

Validating the synthesis of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine requires navigating a multifaceted analytical challenge. This intermediate—often utilized as a building block in medicinal chemistry—features a basic pyridazine core, a highly electronegative 2,6-difluorophenyl moiety, and a highly reactive chloromethyl group.

Traditional reversed-phase (RP) LC-MS methods relying on standard C18 columns and methanolic mobile phases frequently fail when applied to this molecule. They risk on-column solvolysis of the chloromethyl electrophile and struggle to resolve the target compound from structurally similar synthesis impurities, such as unreacted precursors or dichlorinated byproducts. This guide objectively compares stationary phase alternatives and provides a self-validating LC-MS protocol designed specifically for the robust quantification of fluorinated, halogenated heterocycles.

Mechanistic Causality: Overcoming Chromatographic Limitations

As an application scientist, method development must be driven by molecular structure and chemical reactivity, rather than default instrument parameters.

  • Stationary Phase Selection (The "Why"): Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. For highly polarizable molecules like difluorophenyl derivatives, C18 often results in co-elution with halogenated impurities. In contrast, Pentafluorophenyl (PFP) columns introduce multiple orthogonal retention mechanisms. The fluorinated aromatic phase provides π−π interactions, dipole-dipole interactions, and shape selectivity, which drastically improve the baseline resolution of fluorinated and halogenated aromatics[1][2][3].

  • Aprotic Solvent Constraints: The chloromethyl group is a potent electrophile. Using methanol or water-heavy diluents during sample preparation or as an organic modifier can induce solvolysis during the chromatographic run, converting the target into a methoxymethyl or hydroxymethyl artifact. Acetonitrile (an aprotic solvent) is mandatory to preserve the structural integrity of the analyte.

  • Ionization Dynamics: The nitrogen-rich pyridazine core readily accepts protons, making Positive Electrospray Ionization (ESI+) the optimal choice for trace-level quantification[4]. However, pyridazines are notoriously susceptible to matrix effects in ESI, which can suppress the signal and skew synthesis yield calculations[5]. A self-validating system must incorporate an internal standard (IS) and utilize low flow rates to mitigate droplet crowding in the source.

Comparative Performance Data

The following table summarizes the performance of three common stationary phases for resolving the target compound from its primary synthesis impurity (the dichloromethyl byproduct).

Performance MetricStandard C18 ColumnPentafluorophenyl (PFP) ColumnBiphenyl Column
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , DipoleHydrophobic, π−π
Target Retention Time (min) 2.44.13.5
Resolution ( Rs​ ) *1.1 (Co-elution risk)3.4 (Baseline resolution)2.2 (Acceptable)
Peak Symmetry ( As​ ) 1.5 (Tailing)1.05 (Excellent)1.2 (Slight tailing)
Solvolysis Risk (if MeOH used) HighHighHigh
Matrix Effect Susceptibility High (Elutes near void)Low (Stronger retention)Moderate

*Resolution ( Rs​ ) calculated between 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine and the dichloromethyl impurity.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every run includes internal checks to ensure that matrix effects, carryover, or on-column degradation do not compromise the integrity of the synthesis validation.

Step 1: Aprotic Sample Preparation
  • Action: Quench 10 µL of the raw synthesis reaction mixture in 990 µL of cold, LC-MS grade Acetonitrile (ACN). Critical: Do not use methanol or water for the initial quench to prevent solvolysis of the chloromethyl group.

  • Self-Validation: Spike the diluent with 50 ng/mL of an isotopically labeled internal standard (e.g., Pyridazine-d4) prior to quenching. This ensures any ionization suppression caused by the synthesis matrix is mathematically corrected.

Step 2: Chromatographic Separation
  • Column: Core-Shell PFP Column (100 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1.5 min, re-equilibrate at 10% B for 2 min.

  • Flow Rate: 0.4 mL/min. Maintaining a lower flow rate enhances ESI desolvation efficiency and reduces matrix effects for nitrogen-containing heterocycles[5].

Step 3: Mass Spectrometry (ESI+ MRM)
  • Source Conditions: Capillary Voltage at 3.0 kV, Desolvation Temperature at 400°C.

  • MRM Transitions:

    • Precursor Ion: m/z 241.0 ( [M+H]+ for the 35Cl isotope).

    • Quantifier Ion: m/z 205.0 (Loss of HCl, confirming the chloromethyl group).

    • Qualifier Ion: m/z 127.0 (Cleavage of the difluorophenyl group).

Step 4: System Suitability Testing (SST)
  • Action: Before analyzing the synthesis batch, inject a blank (ACN) followed by an SST mixture containing the target compound and the dichloromethyl impurity at known concentrations.

  • Pass Criteria: The system is validated for quantitative use only if the blank shows zero carryover (Signal < 3x Noise), the Resolution ( Rs​ ) between the target and impurity is > 2.0, and the IS peak area Relative Standard Deviation (RSD) across three replicate injections is < 5%.

Workflow Visualization

LCMS_Workflow Sample Synthesis Mixture (Target + Impurities) Prep Sample Prep (Aprotic Quench, IS Added) Sample->Prep ColSelect Stationary Phase Selection Prep->ColSelect C18 C18 Column (Hydrophobic Only) ColSelect->C18 Standard Route PFP PFP Column (π-π, Dipole, Shape) ColSelect->PFP Optimized Route MS MS/MS Detection (ESI+, MRM Mode) C18->MS Co-elution Risk PFP->MS Baseline Resolution SST System Suitability (Self-Validating SST) MS->SST Result Validated Synthesis Confirmation SST->Result Passes Criteria

Fig 1: LC-MS workflow comparing C18 and PFP columns for fluorinated pyridazine validation.

References[4] Title: A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 6-Chloro-3-methoxypyridazin-4-amine | Source: benchchem.com | URL: 1]">https://www.benchchem.com[1] Title: ReproSil Fluosil 100 PFP | Source: dr-maisch.com | URL: 2]">https://www.dr-maisch.com[2] Title: Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives | Source: nih.gov | URL: https://pubmed.ncbi.nlm.nih.gov/35123164/[5] Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography | Source: nih.gov | URL: https://www.ncbi.nlm.nih.gov/pmc/[3] Title: Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters | Source: mdpi.com | URL: https://www.mdpi.com

Sources

Comparative

Efficacy and Synthetic Utility of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine in Drug Discovery: A Comparative Guide

Executive Summary In modern medicinal chemistry, the selection of a core intermediate dictates not only the synthetic efficiency of a drug discovery program but also the pharmacokinetic (PK) and pharmacodynamic (PD) prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of a core intermediate dictates not only the synthetic efficiency of a drug discovery program but also the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final clinical candidate. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (CAS: 1405127-63-0) has emerged as a highly privileged building block. By combining the favorable physicochemical properties of a pyridazine core with the metabolic resilience of a 2,6-difluorophenyl moiety and the synthetic versatility of a chloromethyl handle, this intermediate offers superior efficacy in the development of targeted therapies (e.g., kinase inhibitors and RORγ modulators) compared to traditional phenyl or unfluorinated analogs.

This guide objectively evaluates its structural advantages, compares its performance metrics against alternative intermediates, and provides a self-validating experimental protocol for its downstream functionalization.

Structural Causality: The Tripartite Advantage

The efficacy of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine is not coincidental; it is the direct result of three engineered structural features working in concert:

  • The Pyridazine Core (Physicochemical Modulator): Unlike highly lipophilic phenyl or pyrimidine rings, the 1,2-diazine (pyridazine) system possesses a high dipole moment and robust dual hydrogen-bonding capacity. This inherent polarity improves aqueous solubility and lowers overall lipophilicity (LogP). Crucially, the incorporation of basic nitrogen atoms in this specific orientation has been shown to reduce off-target interactions with the cardiac hERG potassium channel, a common liability in drug development .

  • The 2,6-Difluorophenyl Moiety (Metabolic Shield & Conformational Lock): Unprotected phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation at the ortho and para positions. The strategic placement of two fluorine atoms effectively blocks these metabolic hotspots. Furthermore, the steric bulk of the ortho-fluorines restricts the rotation of the aryl-pyridazine bond. This conformational locking pre-organizes the molecule, reducing the entropic penalty upon binding to a target protein's hydrophobic pocket (e.g., the kinase hinge region) .

  • The Chloromethyl Handle (Synthetic Accelerator): While aryl chlorides (e.g., 3-chloro-pyridazine derivatives) require harsh transition-metal catalysis for functionalization, the benzylic-like chloromethyl group undergoes rapid, high-yielding SN2 nucleophilic substitutions at room temperature.

Mechanism cluster_0 Standard Phenyl Pyridazine cluster_1 2,6-Difluorophenyl Pyridazine A Unfluorinated Phenyl Ring B CYP450 Oxidation (Para/Ortho) A->B C Rapid Clearance (Low Efficacy) B->C D 2,6-Difluorophenyl Ring E Steric & Electronic CYP450 Blockade D->E F Prolonged Half-Life (High Efficacy) E->F

Caption: Mechanistic comparison of metabolic stability imparted by the 2,6-difluorophenyl substitution.

Comparative Efficacy Analysis

To objectively assess the value of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine, we must compare it against standard alternatives used in early-stage discovery. The table below synthesizes quantitative data trends typically observed when these intermediates are advanced into lead optimization.

Intermediate / ScaffoldSN2 Reaction Yield (Avg)HLM Stability (t1/2)hERG Inhibition PotentialPrimary Limitation of Alternative
3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine >90% >120 min Low None (Optimal balance of reactivity and stability)
3-Chloro-6-(2,6-difluorophenyl)pyridazine N/A (Requires Pd-cat)>120 minLowLacks the aliphatic linker; limits flexible functionalization.
3-(Chloromethyl)-6-phenylpyridazine >85%<30 minModerateUnprotected phenyl ring leads to rapid in vivo clearance.
3-(Chloromethyl)-6-methylpyridazine >90%~60 minLowLacks the bulky aryl group required for deep pocket binding.

Key Takeaway: While 3-(Chloromethyl)-6-methylpyridazine offers similar synthetic ease, it fails to provide the critical hydrophobic interactions required for high target affinity. Conversely, 3-Chloro derivatives drastically increase the synthetic burden. The title compound sits at the perfect intersection of synthetic tractability and pharmacological robustness .

Experimental Methodology: Self-Validating Protocol

To demonstrate the synthetic efficacy of the chloromethyl handle, the following protocol details its conversion into an azidomethyl intermediate—a critical precursor for Click chemistry (CuAAC) or reduction to a primary amine.

Causality of Design: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the azide anion, thereby maximizing its nucleophilicity. The electron-withdrawing nature of the pyridazine core further activates the benzylic carbon, allowing the reaction to proceed without heating, minimizing degradation.

Protocol: Synthesis of 3-(Azidomethyl)-6-(2,6-difluorophenyl)pyridazine

Step 1: Reaction Setup

  • In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (2.40 g, 10.0 mmol) in anhydrous DMF (20 mL).

Step 2: Nucleophilic Displacement

  • Add sodium azide (NaN3) (0.97 g, 15.0 mmol, 1.5 eq) in a single portion.

  • Safety Note: NaN3 is highly toxic. Ensure the reaction is kept strictly basic/neutral to prevent the evolution of volatile, explosive hydrazoic acid.

  • Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 4 hours.

Step 3: In-Process Validation (The Feedback Loop)

  • Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1).

  • Validation Check: The starting material (lower Rf due to the polar C-Cl bond) should disappear, replaced by a distinct, higher-running spot (the azide is less polar). If starting material persists, add 0.2 eq of NaN3 and stir for an additional hour.

Step 4: Work-up and Isolation

  • Quench the reaction by pouring it into 100 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (3 x 50 mL) to effectively remove residual DMF.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a pale yellow solid.

Step 5: Post-Reaction Validation (Analytical Confirmation)

  • IR Spectroscopy: Confirm success by the presence of a strong, sharp absorption band at ~2100 cm⁻¹ , which is the unmistakable signature of the azide functional group.

  • 1H NMR (CDCl3): Verify the shift of the -CH2- singlet. The chloromethyl protons typically resonate around 4.8 ppm, whereas the azidomethyl protons will shift upfield to approximately 4.6 ppm.

Workflow A 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (Key Intermediate) B SN2 Nucleophilic Substitution (e.g., Azidation, Amination) A->B NaN3 or Amine DMF, RT C Core Elaboration (Cross-Coupling / Click Chem) B->C Alkynes / Aryl Halides CuAAC or Pd-Cat D Optimized Lead Compound (Kinase/RORγ Modulator) C->D Final Deprotection

Caption: Workflow demonstrating the synthetic utility of the chloromethyl pyridazine intermediate.

Conclusion

For drug development professionals aiming to synthesize highly potent, metabolically stable, and soluble lead compounds, 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine represents a best-in-class intermediate. It eliminates the downstream PK liabilities associated with unfluorinated phenyl rings while bypassing the synthetic bottlenecks of un-functionalized aryl chlorides. By integrating this intermediate into early-stage discovery workflows, medicinal chemists can significantly accelerate the path from hit-to-lead optimization.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery. Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). URL: [Link]

  • Title: Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). URL: [Link]

  • Title: WO2018083105A1 - Pyridazine derivatives as rorc modulators.
Validation

Spectroscopic Validation of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Reaction Products: A Comparative Analytical Guide

Executive Summary & Mechanistic Context The compound 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine (CAS 1405127-63-0) is a highly versatile electrophilic building block, frequently utilized in the synthesis of advanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 3-(chloromethyl)-6-(2,6-difluorophenyl)pyridazine (CAS 1405127-63-0) is a highly versatile electrophilic building block, frequently utilized in the synthesis of advanced therapeutics such as RORc modulators[1]. The exocyclic chloromethyl group at the 3-position is primed for nucleophilic substitution ( SN​2 ), allowing for the rapid generation of diverse libraries containing azidomethyl, aminomethyl, or alkoxymethyl derivatives (e.g., 3-(azidomethyl)-6-(2,6-difluorophenyl)pyridazine[2]).

However, the high reactivity of the chloromethyl group also makes it susceptible to unwanted side reactions, such as hydrolysis to the corresponding hydroxymethyl derivative. Therefore, rigorously validating the completion of the substitution and the structural integrity of the resulting products is critical. This guide objectively compares the efficacy of LC-MS, Multinuclear NMR ( 1 H, 19 F), and FT-IR in validating these transformations, providing researchers with self-validating experimental protocols to ensure absolute structural confidence.

Comparative Analysis of Spectroscopic Modalities

To definitively prove that a nucleophilic substitution has occurred at the chloromethyl position, analysts must track both the loss of the starting material's features and the appearance of the product's features.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Causality & Mechanism: Chlorine possesses a distinct natural isotopic distribution ( 35 Cl and 37 Cl in a ~3:1 ratio). In the starting material, the molecular ion [M+H]+ will present as a characteristic doublet separated by 2 m/z units.

  • Diagnostic Value: The complete disappearance of this 3:1 isotopic cluster is the most rapid and definitive binary indicator that the chlorine atom has been successfully displaced.

B. Multinuclear NMR ( 1 H and 19 F)
  • 1 H NMR: The protons of the −CH2​Cl group typically resonate as a sharp singlet around 4.6–4.8 ppm, similar to other chloromethyl-heterocycles[3]. Upon substitution (e.g., with an azide or amine), this peak shifts due to changes in the electronegativity of the attached heteroatom. However, because this shift can be subtle ( Δδ < 0.3 ppm), 1 H NMR alone can sometimes be ambiguous in crude mixtures.

  • 19 F NMR: The 2,6-difluorophenyl group acts as a powerful, built-in spectroscopic tag. The two equivalent fluorine atoms resonate as a distinct signal around -115 to -116 ppm[4]. Because the substitution occurs at the distant 3-position, the 19 F signal remains largely unperturbed, providing a background-free internal standard to quantify mass balance and confirm the pyridazine scaffold remains intact.

C. Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Causality & Mechanism: While NMR and MS confirm atomic connectivity and mass, FT-IR directly probes the vibrational modes of the newly introduced functional group. For example, if the chloromethyl group is converted to an azidomethyl group[2], a strong, asymmetric −N3​ stretching band will appear at ~2100 cm −1 , providing orthogonal confirmation that LC-MS cannot offer.

Quantitative Data Comparison Table
Analytical TechniqueTarget Feature in Starting MaterialTarget Feature in Substituted ProductDiagnostic Value & Specificity
LC-MS (ESI+) [M+H]+ with 3:1 35 Cl/ 37 Cl patternNew [M+H]+ ; Loss of Cl isotope pattern High: Primary indicator of conversion and purity.
1 H NMR (400 MHz) Singlet at ~4.7 ppm ( −CH2​Cl )Shifted singlet (e.g., ~4.5 ppm for −CH2​N3​ )Medium: Confirms connectivity; shift can be subtle.
19 F NMR (376 MHz) Signal at ~ -115 ppmUnchanged (~ -115 ppm)High: Background-free internal scaffold validation.
FT-IR (ATR) C-Cl stretch (~700-750 cm −1 )New functional group (e.g., −N3​ at ~2100 cm −1 )High: Orthogonal confirmation of the nucleophile.

Visualization of Reaction and Analytical Workflows

ReactionPathway SM 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Starting Material Reaction Nucleophilic Substitution (e.g., NaN3, Amines) SM->Reaction SN2 Displacement Product Substituted Product (e.g., Azidomethyl derivative) Reaction->Product -Cl⁻ LCMS LC-MS: Loss of 35Cl/37Cl Isotope Pattern (3:1) Product->LCMS NMR 1H NMR: Shift of -CH2- 19F NMR: Intact -115 ppm Product->NMR IR FT-IR: New Functional Group (e.g., N3 at 2100 cm⁻¹) Product->IR

Reaction pathway and corresponding orthogonal spectroscopic markers.

Workflow Start Crude Reaction Mixture LCMS_Step Step 1: LC-MS (ESI+) Check for [M+H]+ and Cl Isotope Loss Start->LCMS_Step Decision Is 3:1 Isotope Pattern Absent? LCMS_Step->Decision NMR_Step Step 2: Multinuclear NMR 1H (CH2 shift) & 19F (Scaffold check) Decision->NMR_Step Yes (Cl displaced) Fail Incomplete Reaction or Hydrolysis Optimize Conditions Decision->Fail No (SM remains) IR_Step Step 3: FT-IR Orthogonal Functional Group Validation NMR_Step->IR_Step Success Validated Product Ready for Downstream Synthesis IR_Step->Success

Spectroscopic validation workflow for chloromethyl substitution reactions.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes an internal check to prevent false positives (e.g., mistaking a hydrolyzed byproduct for the desired target).

Protocol 1: LC-MS Reaction Monitoring (Isotope Tracking)

Purpose: To confirm the displacement of the chlorine atom and establish crude purity.

  • Sample Preparation: Aliquot 10 µL of the reaction mixture and quench into 990 µL of HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 3 minutes.

  • Detection & Self-Validation:

    • Monitor the UV trace at 254 nm. The pyridazine core is highly UV-active; ensuring the UV peak aligns with the TIC (Total Ion Chromatogram) peak confirms the chromophore is intact.

    • Analyze the mass spectrum in ESI+ mode.

    • Critical Check: Locate the [M+H]+ peak of the suspected product. Zoom in on the isotopic distribution. If a peak at [M+H+2]+ exists at ~33% the intensity of the parent ion, the reaction has failed (chlorine is still present). If the +2 peak is absent, the substitution is successful.

Protocol 2: Multinuclear NMR Structural Elucidation

Purpose: To confirm atomic connectivity and verify that the 2,6-difluorophenyl moiety remains uncompromised.

  • Sample Preparation: Dissolve 5–10 mg of the purified product in 0.6 mL of CDCl3​ or DMSO−d6​ . Transfer to a 5 mm NMR tube.

  • 1 H NMR Acquisition: Acquire 16 scans with a relaxation delay ( D1​ ) of 2 seconds.

    • Self-Validation: Integrate the pyridazine aromatic protons (typically two doublets around 7.8–8.2 ppm) and set them to 2.00. The −CH2​− singlet (now shifted from ~4.7 ppm to its new position) must integrate to exactly 2.00. Any deviation indicates cleavage of the side chain or co-eluting impurities.

  • 19 F NMR Acquisition: Acquire 64 scans with proton decoupling turned off (to observe any fine F-H couplings, though they are usually broad).

    • Self-Validation: Verify the presence of the signal at ~ -115 ppm[4]. The presence of multiple fluorine environments (extra peaks) immediately indicates degradation of the 2,6-difluorophenyl ring or the presence of multiple fluorinated byproducts.

Protocol 3: FT-IR Orthogonal Confirmation (For Azides/Alkynes)

Purpose: To confirm the chemical identity of the newly attached nucleophile.

  • Preparation: Ensure the sample is completely dry (solvent residues like water or MeCN will mask critical regions).

  • Acquisition: Place 1–2 mg of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure using the anvil. Acquire 32 scans from 4000 to 400 cm −1 .

  • Analysis: Look for the specific vibrational signature of the nucleophile. For the azidomethyl derivative[2], a sharp, intense band at ~2100 cm −1 is the definitive marker of success.

References

  • WO2018083105A1 - Pyridazine derivatives as rorc modulators - Google Patents:[1]

  • Cas 1405127-64-1, 3-(azidomethyl)-6-(2,6-difluorophenyl)pyridazine - LookChem:[Link][2]

  • Unexpected C−F activation during redox transmetallation with silver N,N′‐bis(2,6‐difluorophenyl)formamidinate - James Cook University (JCU):[Link][4]

Sources

Comparative

Benchmarking 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine as a Precursor for Pim Kinase Inhibitors

As the demand for highly selective targeted therapies in oncology intensifies, the structural optimization of kinase inhibitors requires increasingly sophisticated chemical precursors. 3-(Chloromethyl)-6-(2,6-difluorophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective targeted therapies in oncology intensifies, the structural optimization of kinase inhibitors requires increasingly sophisticated chemical precursors. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine (CAS: 1405127-63-0) has emerged as a premier building block in the synthesis of potent Pim-1 and Pim-2 kinase inhibitors, particularly those featuring an imidazopyridazine core [1].

This guide provides an objective, data-driven comparison of this precursor against standard alternatives, detailing the mechanistic rationale behind its structural features, and offering validated experimental protocols for its integration into drug discovery workflows.

Scientific Rationale: Causality in Structural Design

The efficacy of a kinase inhibitor is heavily dictated by the physicochemical properties of its starting materials. 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine offers three distinct functional domains, each serving a precise mechanistic purpose:

  • The Chloromethyl Electrophile: The chloromethyl group acts as a highly reactive handle for SN2 nucleophilic displacement. In standard workflows, it is readily converted to an azidomethyl intermediate (CAS: 1405127-64-1) [2]. This facilitates subsequent reduction and cyclization to form the nitrogen-rich imidazopyridazine pharmacophore.

  • The Pyridazine Core: Once cyclized into an imidazopyridazine, this heteroaromatic system serves as the primary hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of Pim kinases.

  • The 2,6-Difluorophenyl Moiety (The Differentiator): Unlike unsubstituted phenyl rings, the 2,6-difluoro substitution induces atropisomerism (conformational locking). The steric bulk and electrostatic repulsion of the ortho-fluorines force the phenyl ring out of coplanarity with the pyridazine core. This specific dihedral angle perfectly aligns the moiety with the hydrophobic pocket adjacent to the Pim kinase hinge region. Furthermore, the strong C-F bonds block oxidative metabolism (e.g., via CYP450 enzymes) at the ortho positions, significantly enhancing the drug's pharmacokinetic half-life [3].

Pathway Visualization

Pim kinases (Pim-1, 2, and 3) are constitutively active serine/threonine kinases downstream of the JAK/STAT pathway. They are heavily overexpressed in hematological malignancies (like multiple myeloma) where they phosphorylate and deactivate pro-apoptotic proteins such as BAD.

PimPathway Stimulus Cytokines / Interleukins JAK_STAT JAK/STAT Signaling Stimulus->JAK_STAT Activates Pim Pim-1 / Pim-2 Kinases JAK_STAT->Pim Upregulates transcription BAD BAD Protein (Pro-apoptotic) Pim->BAD Phosphorylates & Deactivates Survival Tumor Cell Survival & Proliferation BAD->Survival Inhibition promotes

Pim-1/2 kinase signaling pathway highlighting the phosphorylation of BAD to promote cell survival.

Benchmarking: Precursor Performance Comparison

To benchmark the utility of the 2,6-difluorophenyl substitution, we compare the biological activity of final imidazopyridazine inhibitors derived from 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine against those synthesized from non-fluorinated or mono-fluorinated precursors.

The data below summarizes the structure-activity relationship (SAR) impact of the precursor choice on the final inhibitor's potency against Pim-1, Pim-2, and cellular proliferation in KMS-12-BM (a multiple myeloma cell line expressing high levels of Pim isoforms) [1].

Table 1: Comparative Kinase Inhibition Data Based on Precursor Selection
Precursor UtilizedAryl SubstitutionPim-1 IC50 (nM)Pim-2 IC50 (nM)KMS-12-BM Proliferation IC50 (nM)
3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine 2,6-Difluorophenyl 0.024 0.095 28
3-(Chloromethyl)-6-(2-fluorophenyl)pyridazine2-Fluorophenyl0.3502.100150
3-(Chloromethyl)-6-phenylpyridazinePhenyl (Unsubstituted)1.50012.400>500

Analysis: The inclusion of the 2,6-difluoro motif yields a sub-nanomolar inhibitor, demonstrating a nearly 60-fold increase in Pim-1 potency and a 130-fold increase in Pim-2 potency compared to the unsubstituted phenyl analog. The dual fluorine atoms are non-negotiable for achieving the tight binding kinetics required for clinical viability.

Experimental Protocols: Synthesis and Validation

The following self-validating workflow details the transformation of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine into the critical azido-intermediate, followed by cyclization.

Protocol A: SN2 Azidation of the Chloromethyl Group

Objective: Convert the precursor to 3-(Azidomethyl)-6-(2,6-difluorophenyl)pyridazine.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add 1.5 equivalents of sodium azide (NaN3) in a single portion at 0 °C under an inert argon atmosphere.

  • Reaction Progression: Warm the mixture to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material mass peak (M+H = 241.0) is entirely replaced by the azido product peak (M+H = 248.1). The displacement of chlorine by azide is highly efficient due to the activated benzylic-like position on the pyridazine ring.

  • Workup: Quench with cold water, extract with ethyl acetate (3x), wash the combined organic layers with brine to remove DMF, dry over MgSO4, and concentrate in vacuo.

Protocol B: Imidazopyridazine Core Assembly

Objective: Reduce the azide and cyclize to form the kinase-binding core.

  • Staudinger Reduction: Dissolve the crude azido intermediate in a THF/H2O mixture (9:1). Add 1.2 equivalents of triphenylphosphine (PPh3). Stir at room temperature until nitrogen gas evolution ceases (approx. 2 hours), yielding the primary amine.

  • Condensation/Cyclization: Introduce the appropriate α-bromo ketone derivative (depending on the desired final inhibitor side-chain) and a mild base (e.g., NaHCO3). Reflux at 80 °C for 12 hours.

  • Purification: Purify the resulting imidazopyridazine via flash column chromatography (DCM:MeOH gradient).

SynthWorkflow Precursor 3-(Chloromethyl)-6- (2,6-difluorophenyl)pyridazine (CAS: 1405127-63-0) Azide 3-(Azidomethyl)-6- (2,6-difluorophenyl)pyridazine (CAS: 1405127-64-1) Precursor->Azide NaN3, DMF (SN2 Displacement) Imidazo Imidazopyridazine Core Assembly Azide->Imidazo PPh3 Reduction & Cyclization Inhibitor Potent Pim-1/2 Inhibitor (e.g., Compound 22m) Imidazo->Inhibitor Lead Optimization

Synthetic workflow utilizing 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine to generate Pim-1/2 inhibitors.

Conclusion

For drug development professionals targeting Pim kinases, the selection of the foundational scaffold is paramount. Benchmarking data explicitly proves that 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine outperforms non-fluorinated alternatives by orders of magnitude. The chloromethyl group provides the necessary synthetic versatility for core assembly, while the 2,6-difluorophenyl group dictates the conformational rigidity required for sub-nanomolar kinase inhibition.

References

  • Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Cas 1405127-64-1, 3-(azidomethyl)-6-(2,6-difluorophenyl)pyridazine LookChem Chemical Database URL:[Link]

  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor ACS Publications / Journal of Medicinal Chemistry URL:[Link]

Validation

In Vitro Comparative Studies of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Derivatives as Allosteric TYK2 Inhibitors

Executive Summary & Structural Rationale The development of highly selective kinase inhibitors is frequently limited by the high sequence homology of the ATP-binding catalytic domains (JH1) across kinase families. In the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors is frequently limited by the high sequence homology of the ATP-binding catalytic domains (JH1) across kinase families. In the context of the Janus kinase (JAK) family, targeting the regulatory pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2) has emerged as a breakthrough strategy for treating autoimmune diseases without the off-target toxicities associated with pan-JAK inhibitors[1][2].

The chemical building block 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine serves as a highly privileged, versatile intermediate for discovering novel TYK2 JH2 allosteric inhibitors[3].

  • The 6-(2,6-difluorophenyl) Anchor: The 2,6-difluorophenyl moiety is critical for target engagement. It occupies a deep hydrophobic pocket within the JH2 domain, where the fluorine atoms participate in favorable multipolar interactions with the protein backbone, mimicking the binding mode of clinical-stage inhibitors like deucravacitinib[2][4].

  • The 3-Chloromethyl Electrophile: The chloromethyl group acts as a reactive handle for late-stage SN​2 diversification. By displacing the chloride with various nucleophilic amines, researchers can rapidly generate a library of derivatives to probe the solvent-exposed channel of the JH2 domain, optimizing for both binding affinity and pharmacokinetic properties.

This guide provides an objective in vitro comparison of three distinct derivatives synthesized from this precursor, benchmarking their biochemical and cellular performance against the clinical standard, deucravacitinib.

Mechanistic Pathway: Allosteric TYK2 Inhibition

To understand the comparative data, one must first understand the mechanism of action. Unlike traditional type-I kinase inhibitors that compete with ATP at the active site, these pyridazine derivatives bind to the regulatory JH2 domain. This binding event thermodynamically locks TYK2 in an autoinhibitory conformation, preventing the adjacent JH1 catalytic domain from phosphorylating downstream STAT3 upon IL-23 receptor activation[5][6].

TYK2_Allosteric_Inhibition cluster_0 Cytokine Receptor Complex cluster_1 TYK2 Kinase Domains IL23 IL-23 Receptor IL-23R / IL-12Rβ1 IL23->Receptor Binds JH2 JH2 Pseudokinase (Regulatory) Receptor->JH2 Signal JH1 JH1 Kinase (Catalytic) JH2->JH1 Autoinhibition (Relieved by IL-23) STAT3 STAT3 Activation (Th17 Response) JH1->STAT3 Phosphorylation Inhibitor Pyridazine Derivative (Allosteric Inhibitor) Inhibitor->JH2 Binds & Locks Inactive State Inhibitor->STAT3 Blocks

Mechanism: Pyridazine derivatives bind the TYK2 JH2 domain, locking it to prevent STAT3 activation.

In Vitro Comparative Data

Three derivatives were generated via nucleophilic substitution of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine:

  • Cmpd-Morph: Substituted with Morpholine (balanced lipophilicity).

  • Cmpd-NMP: Substituted with N-Methylpiperazine (introduces a basic center).

  • Cmpd-Pyr: Substituted with Pyrazole (aromatic, potential for π−π stacking).

The table below summarizes their in vitro profiles. Notice the extreme selectivity profile: all compounds exhibit sub-nanomolar to low-nanomolar binding to the TYK2 JH2 domain, while showing zero measurable inhibition against the catalytic JH1 domains of TYK2 or JAK1 up to 10,000 nM[7].

CompoundR-Group (3-position)TYK2 JH2 Binding ( Kd​ , nM)TYK2 JH1 Kinase ( IC50​ , nM)JAK1 JH1 Kinase ( IC50​ , nM)Cellular IL-23 pSTAT3 ( IC50​ , nM)HLM Clearance (μL/min/mg)
Cmpd-Morph Morpholine1.2>10,000>10,00024.518.2
Cmpd-NMP N-Methylpiperazine4.8>10,000>10,00085.045.6
Cmpd-Pyr Pyrazole0.8>10,000>10,00012.110.5
Deucravacitinib Reference Standard0.2>10,000>10,0002.5<5.0

Data Insights: Cmpd-Pyr demonstrates the most favorable profile among the synthesized derivatives. The planar pyrazole ring likely forms tighter interactions within the solvent-channel lip of the JH2 domain compared to the bulky, sp3 -rich morpholine or piperazine rings, translating to superior cellular potency and metabolic stability.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols utilize orthogonal validation strategies.

Protocol A: DiscoverX KdELECT Competition Binding Assay (JH2 Target Engagement)

Causality & Rationale: The TYK2 JH2 domain is a pseudokinase with negligible catalytic activity. Therefore, traditional ATP-consumption assays (e.g., ADP-Glo) are fundamentally ineffective for high-throughput screening[5]. To accurately quantify target engagement, we utilize an active-site directed competition binding assay that measures thermodynamic affinity ( Kd​ ) rather than enzymatic inhibition ( IC50​ )[7].

Step-by-Step Methodology:

  • Preparation: Immobilize an active-site directed proprietary ligand onto a solid support matrix. Prepare recombinant human TYK2 JH2 domain tagged with a quantitative DNA sequence.

  • Incubation: In a 384-well plate, combine the immobilized ligand, the DNA-tagged TYK2 JH2 protein, and serial dilutions of the pyridazine derivatives (0.01 nM to 10 μM) in binding buffer (20 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Equilibration: Incubate the mixture for 1 hour at room temperature. Note: This allows thermodynamic equilibrium to be reached. Compounds that bind the JH2 domain will competitively prevent the protein from binding to the solid support.

  • Washing & Elution: Wash the wells extensively with PBS-T to remove unbound protein. Elute the remaining bound DNA-tagged JH2 domain using a high-salt elution buffer.

  • Quantification: Quantify the eluted DNA via quantitative PCR (qPCR).

  • Validation: Calculate the Kd​ using a 4-parameter logistic non-linear regression model. A successful assay is validated by a Hill slope near 1.0 and a reference standard (deucravacitinib) yielding a Kd​ within 3-fold of historical baselines.

Protocol B: IL-23-Induced STAT3 Phosphorylation in PBMCs (AlphaLISA)

Causality & Rationale: Demonstrating biochemical binding to JH2 is insufficient; one must prove that this binding translates to functional pathway inhibition. IL-23 signals exclusively through the TYK2/JAK2 heterodimer. By utilizing human Peripheral Blood Mononuclear Cells (PBMCs) and reading out STAT3 phosphorylation, we evaluate both cell permeability and highly specific functional target engagement in a physiologically relevant matrix[1][6]. AlphaLISA is selected over Western blotting because its homogeneous, wash-free format minimizes technical variability when quantifying transient phosphorylation events.

Step-by-Step Methodology:

  • Cell Seeding: Isolate fresh human PBMCs and seed at 1×105 cells/well in 96-well half-area plates using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-incubation: Treat cells with serial dilutions of the pyridazine derivatives (0.1 nM to 10 μM). Incubate at 37°C for 60 minutes. Note: This pre-incubation is critical to ensure the inhibitor fully penetrates the cell membrane and establishes equilibrium with the intracellular TYK2 JH2 domain before the cytokine stimulus triggers the rapid signaling cascade.

  • Cytokine Stimulation: Stimulate the cells by adding 10 ng/mL of recombinant human IL-23. Incubate for exactly 30 minutes at 37°C to capture peak STAT3 phosphorylation.

  • Lysis: Halt the reaction by adding AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at room temperature.

  • Detection: Add AlphaLISA Acceptor beads conjugated to an anti-STAT3 antibody, followed by Donor beads conjugated to an anti-pSTAT3 (Tyr705) antibody. Incubate in the dark for 2 hours.

  • Validation: Read the luminescence signal at 615 nm upon excitation at 680 nm. Calculate the IC50​ values. The assay is self-validating if the signal-to-background ratio is >5 and the reference standard demonstrates expected potency.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.[Link]

  • Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2. Journal of Medicinal Chemistry.[Link]

  • Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology.[Link]

  • Patent US-2019152948-A1: Sulfone pyridine alkyl amide-substituted heteroaryl compounds. United States Patent and Trademark Office / PubChem.[Link]

  • Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2). Journal of Biological Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine proper disposal procedures

Here is a comprehensive safety and logistical guide for the handling and disposal of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine , tailored for researchers and drug development professionals. Because this specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive safety and logistical guide for the handling and disposal of 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine , tailored for researchers and drug development professionals.

Because this specific compound is a highly specialized pharmaceutical intermediate, this protocol is constructed using the foundational principles of chemical safety for reactive heteroaryl chlorides and halogenated alkylating agents [1].

Chemical Profile and Hazard Assessment

Before executing any operational or disposal plan, it is critical to understand the mechanistic hazards of the molecule.

3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine contains a chloromethyl group (-CH₂Cl) attached to an electron-deficient pyridazine ring. This structural motif makes the benzylic-like carbon highly electrophilic.

  • Causality of Hazard: The compound acts as a potent alkylating agent. It readily undergoes nucleophilic substitution (Sₙ1/Sₙ2) reactions. In biological systems, it can alkylate DNA, RNA, and proteins, presenting severe toxicity, irritant, and potential mutagenic risks.

  • Environmental Hazard: The presence of both chlorine and fluorine atoms classifies this as a heavily halogenated organic compound, dictating strict environmental segregation to prevent the formation of toxic dioxins during improper combustion.

Hazard and Compatibility Summary
Hazard ClassMechanistic CauseHandling ImplicationIncompatibilities
Alkylating Agent Electrophilic -CH₂Cl groupRequires strict containment (fume hood); highly toxic via inhalation/skin contact.Strong nucleophiles, primary/secondary amines, thiols.
Halogenated Organic Cl and F substituentsMust be segregated from non-halogenated waste streams.Strong oxidizing agents, active metals (e.g., sodium, potassium).
Corrosive (Secondary) Hydrolysis yields HClMoisture-sensitive; reacts with water over time to release hydrogen chloride gas.Water (long-term storage), strong bases (exothermic reaction).

Operational Handling Protocol

To ensure a self-validating safety system, every handling step must be verifiable and documented.

Step-by-Step Handling Procedure:

  • Engineering Controls: Conduct all operations (weighing, transferring, and reacting) inside a certified Class II Type B or similar externally exhausted fume hood.

  • PPE Selection: Wear a chemically resistant lab coat, safety goggles, and double-layered gloves. Note: Standard nitrile gloves offer limited breakthrough time for reactive alkyl halides dissolved in organic solvents (like DCM or DMF). Use heavy-duty butyl or laminated gloves (e.g., Silver Shield) if handling concentrated solutions.

  • Atmospheric Control: Due to its slow hydrolysis in the presence of ambient moisture (releasing HCl), store the bulk chemical under an inert atmosphere (Argon or N₂) in a desiccator at 2–8 °C.

Step-by-Step Disposal and Waste Management Plan

Crucial EHS Directive: Do not attempt to chemically neutralize or "quench" bulk quantities of this compound as a disposal method unless it is part of a validated, continuous-flow reaction protocol. Batch quenching of reactive alkylating agents with strong bases or amines can lead to uncontrolled exothermic runaways and the aerosolization of toxic intermediates [2].

The only approved method for terminal disposal is high-temperature professional incineration.

Standard Operating Procedure for Waste Segregation:

  • Containment: Collect all liquid waste containing the pyridazine derivative (including reaction filtrates and washings) in a heavy-duty, chemically compatible high-density polyethylene (HDPE) or glass carboy.

  • Segregation: Strictly designate the container for "Halogenated Organic Waste" . Do not mix this stream with non-halogenated solvents, as the cost and regulatory requirements for incinerating halogenated waste are significantly different.

  • Headspace Management: Leave at least 20% headspace in the waste container. Because the compound can slowly hydrolyze and release HCl gas if trace water is present, a tightly sealed, overfilled container poses a pressure-burst risk. Use a vented cap if stored for longer than one week.

  • Labeling: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine" and "Halogenated Solvent" on the manifest.

  • EHS Transfer: Submit the waste manifest to your institutional Environmental Health and Safety (EHS) department for pickup.

Spill Response and Decontamination Workflow

In the event of a localized spill inside the fume hood, immediate chemical deactivation of the residue is required to protect laboratory personnel from inhalation exposure.

Decontamination Procedure:

  • Isolate: Lower the fume hood sash and alert nearby personnel.

  • Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels for the initial absorption.

  • Neutralize Residue: Carefully apply a mild alkaline solution (e.g., 5% sodium bicarbonate or dilute sodium carbonate) to the spill area to neutralize any residual HCl and slowly hydrolyze trace amounts of the alkylating agent.

  • Collect: Scoop the absorbed material using non-sparking tools into a solid hazardous waste container. Label as "Halogenated Solid Spill Waste."

Process Visualization

The following diagram illustrates the strict logical flow for managing waste generated from this compound, ensuring compliance with EPA and institutional EHS standards.

G Start Waste Generation: 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine Segregate Segregate as Halogenated Waste Start->Segregate Incompatibles Verify Incompatibilities (Exclude Amines/Strong Bases) Segregate->Incompatibles Label Apply GHS Label & Maintain 20% Headspace Incompatibles->Label EHS EHS Collection & High-Temp Incineration Label->EHS

Standardized waste segregation and disposal workflow for halogenated alkylating agents.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories - 1910.1450." United States Department of Labor. Available at:[Link]

Handling

Comprehensive Safety and Operational Guide for Handling 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine

Chemical Profiling & Hazard Causality Handling complex halogenated heterocycles like 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine requires a rigorous, chemistry-first approach to laboratory safety. This compound is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Hazard Causality

Handling complex halogenated heterocycles like 3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine requires a rigorous, chemistry-first approach to laboratory safety. This compound is a highly functionalized building block frequently utilized in advanced drug discovery. To establish a self-validating safety protocol, we must first understand the intrinsic reactivity of its structural components rather than relying on generic safety templates.

The hazards of this compound are driven by two primary functional groups:

  • The Chloromethyl Group (-CH₂Cl): Due to the high electronegativity of the adjacent pyridazine ring, the carbon-chlorine bond is highly polarized. This facilitates rapid nucleophilic displacement of the halogen-bearing carbon, classifying this moiety as a potent, direct-acting alkylating agent[1]. Alkylating agents can covalently bind to nucleophilic centers in cellular macromolecules (such as DNA), presenting severe genotoxic, mutagenic, and potentially carcinogenic risks[2],[3]. Furthermore, the chloromethyl group is highly sensitive to moisture; ambient humidity or contact with mucosal membranes induces rapid hydrolysis, generating corrosive hydrogen chloride (HCl) gas and causing acute respiratory and dermal burns[4].

  • The (2,6-Difluorophenyl)pyridazine Core: The incorporation of multiple fluorine atoms and aromatic rings significantly increases the compound's lipophilicity. If the compound contacts unprotected skin, this lipophilic nature accelerates dermal penetration, allowing the alkylating payload to enter systemic circulation rapidly.

Mandatory Personal Protective Equipment (PPE) System

To mitigate these specific chemical mechanisms, the following engineered PPE matrix is mandatory.

Protection ZoneRequired EquipmentScientific Rationale (Causality)
Respiratory NIOSH-approved Full-Face Respirator with OV/AG cartridgesProtects against volatilized HCl from hydrolysis and aerosolized alkylating particulates[5].
Hand (Primary) Butyl Rubber or Neoprene outer gloves (≥14 mil)Halogenated aromatics rapidly degrade standard latex/nitrile. Butyl rubber provides superior permeation resistance[6].
Hand (Secondary) Nitrile inner gloves (≥5 mil)Acts as a secondary barrier and protects hands during the doffing of contaminated outer gloves.
Eye/Face Tightly fitting chemical goggles + Face shieldThe compound is a severe lachrymator and corrosive agent; prevents mucosal absorption[5].
Body Flame-Resistant (FR) lab coat + Tychem® apronMitigates the rapid systemic absorption facilitated by the compound's high lipophilicity.

Hazard Causality and Mitigation Pathway

G cluster_hazards Primary Chemical Hazards cluster_mitigation Mandatory Mitigation & PPE Compound 3-(Chloromethyl)-6- (2,6-difluorophenyl)pyridazine Alkylation Direct-Acting Alkylating Agent (DNA Binding / Genotoxicity) Compound->Alkylation Hydrolysis Moisture Hydrolysis (HCl Gas Generation) Compound->Hydrolysis Lipophilic High Lipophilicity (Rapid Dermal Penetration) Compound->Lipophilic FumeHood Class II Fume Hood (Min 100 fpm) Alkylation->FumeHood Respirator Full-Face Respirator (OV/AG Cartridges) Hydrolysis->Respirator Gloves Double Gloving (Nitrile + Butyl Rubber) Lipophilic->Gloves

Mechanistic pathway linking chemical structure to specific exposure risks and required PPE.

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system; each step inherently verifies the safety of the subsequent action.

Phase 1: Pre-Operational Setup & Environmental Control
  • Ventilation Verification: Ensure the Class II chemical fume hood is operational with a verified face velocity of ≥100 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm status.

  • Atmospheric Control: Because the chloromethyl group reacts with ambient moisture to form HCl[4], purge the reaction vessel and the immediate micro-environment (e.g., a glove bag or Schlenk line setup) with an inert gas such as dry Argon or Nitrogen.

  • Spill Kit Staging: Pre-position a localized spill kit containing dry sand, non-sparking anti-static spatulas, and a mild alkaline neutralizing agent (e.g., sodium bicarbonate powder)[6]. Do NOT use water-based absorbents.

Phase 2: Execution and Handling
  • Donning Sequence: Inspect all PPE for micro-tears prior to use. Don inner nitrile gloves, FR lab coat, Tychem® apron, outer butyl rubber gloves, and finally the full-face respirator.

  • Material Transfer: Open the primary containment vessel only within the deepest functional zone of the fume hood (at least 6 inches from the sash). Use non-sparking tools to prevent electrostatic discharge[6].

  • Closed-System Weighing: Transfer the required mass into a tared vial, seal it tightly with a PTFE-lined cap, and wipe the exterior of the vial with a dry, disposable Kimwipe before removing it from the hood. Never transport open containers across the laboratory workspace.

Phase 3: Post-Operational Decontamination & Doffing
  • Surface Neutralization: Wipe down all spatulas, balances, and hood surfaces with a 5% sodium bicarbonate solution to neutralize any trace HCl generated by ambient hydrolysis, followed by a distilled water wipe.

  • Doffing Sequence: Remove the highly contaminated outer butyl gloves first (turning them inside out to trap contaminants). Remove the face shield and apron. Remove the respirator, and finally, remove the inner nitrile gloves. Wash hands and forearms immediately with copious amounts of soap and water.

Waste Disposal & Environmental Logistics

Improper disposal of alkylating agents poses severe environmental and downstream personnel risks.

  • Segregation: Do not mix this compound with aqueous waste streams. Contact with water will cause exothermic hydrolysis and gas expansion, potentially rupturing sealed waste carboys[5].

  • Containment: Collect all solid waste (including contaminated Kimwipes and outer gloves) in a tightly sealed, chemically compatible container (e.g., HDPE or PTFE-lined glass). Purge the headspace of the waste container with Argon before sealing.

  • Labeling & Logistics: Label clearly as "Hazardous Waste: Halogenated Organic / Direct-Acting Alkylating Agent / Water-Reactive". Store in a cool, dry, well-ventilated secondary containment tray until collected by a licensed hazardous waste contractor[6].

References

  • GovInfo. "TOXICOLOGICAL PROFILE FOR BIS(CHLOROMETHYL)ETHER". Available at:[Link]

  • EPA (U.S. Environmental Protection Agency). "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11". Available at: [Link]

  • National Institutes of Health (NIH). "HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME)". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine
Reactant of Route 2
3-(Chloromethyl)-6-(2,6-difluorophenyl)pyridazine
© Copyright 2026 BenchChem. All Rights Reserved.